1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-5-4-6-12(9-11)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHBWAMNZNCRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, a substituted acetophenone derivative of interest in medicinal chemistry and drug discovery. The guide covers its chemical structure, physicochemical properties, a detailed synthetic pathway with a step-by-step protocol, and an analysis of its spectral data. Additionally, the potential pharmacological relevance of this compound is discussed based on the known biological activities of related structural motifs. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction and Chemical Identity
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, with the CAS Number 628305-90-8 , is an aromatic ketone featuring an ether linkage and a tertiary amine. Its chemical structure combines a pharmacologically relevant acetophenone core with a dimethylaminoethoxy side chain, a moiety frequently found in biologically active compounds, including antihistamines and selective estrogen receptor modulators (SERMs).[1][2] The strategic placement of these functional groups suggests potential for this molecule to interact with various biological targets, making it a compound of interest for further investigation in drug development programs.[3][4][5]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 628305-90-8 | [6][7] |
| Molecular Formula | C₁₂H₁₇NO₂ | [6] |
| Molecular Weight | 207.27 g/mol | [6] |
| XLogP3 | 1.9 | [6] |
| Topological Polar Surface Area (PSA) | 29.5 Ų | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 5 | [6] |
Synthesis and Reaction Mechanism
The synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is most efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 3'-hydroxyacetophenone. This is followed by a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain.
Synthesis of 3'-Hydroxyacetophenone
Several synthetic routes to 3'-hydroxyacetophenone have been reported. A common and effective method involves the Fries rearrangement of phenyl acetate, followed by selective bromination and subsequent hydroxylation. However, for the purpose of this guide, we will focus on a more direct approach starting from 3-hydroxybenzoic acid.
Williamson Ether Synthesis of the Final Product
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[8][9] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[8][9] In this synthesis, the hydroxyl group of 3'-hydroxyacetophenone is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
Figure 1: Synthetic pathway for 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3'-Hydroxyacetophenone (Not detailed here, assuming commercial availability or synthesis via known methods)
Step 2: Synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
-
Materials:
-
3'-Hydroxyacetophenone
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3'-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one as a pure compound.
-
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value/Description | Notes |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on similar acetophenone derivatives.[10][11][12] |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | A related isomer has a boiling point of 145-147 °C at 11 Torr. |
| Melting Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated. | General solubility of ketones and ethers.[10][12] |
| pKa (predicted) | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. | Based on typical pKa values for similar tertiary amines. |
Spectroscopic Analysis
Spectroscopic data are essential for the structural elucidation and confirmation of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analysis of spectral data from a closely related compound with a molecular weight of 207 g/mol , the following ¹H and ¹³C NMR assignments can be proposed.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.26–7.17 (m, 2H): Aromatic protons on the phenyl ring.
-
δ 6.95–6.83 (m, 2H): Aromatic protons on the phenyl ring.
-
δ 4.10 (t, J = 5.8 Hz, 2H): -OCH₂- protons of the ethoxy group.
-
δ 2.75 (t, J = 5.8 Hz, 2H): -CH₂N- protons of the ethoxy group.
-
δ 2.58 (s, 3H): Acetyl methyl protons (-COCH₃).
-
δ 2.34 (s, 6H): Dimethylamino protons (-N(CH₃)₂).
¹³C NMR (100 MHz, CDCl₃):
-
δ 197.8: Carbonyl carbon (C=O).
-
δ 159.0: Aromatic carbon attached to the ether oxygen.
-
δ 138.2: Aromatic carbon ipso to the acetyl group.
-
δ 129.5: Aromatic CH.
-
δ 121.0: Aromatic CH.
-
δ 114.5: Aromatic CH.
-
δ 112.9: Aromatic CH.
-
δ 66.2: -OCH₂- carbon.
-
δ 58.2: -CH₂N- carbon.
-
δ 45.9: -N(CH₃)₂ carbons.
-
δ 26.6: Acetyl methyl carbon (-COCH₃).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
-
~2950-2800 cm⁻¹: C-H stretching of alkyl groups.
-
~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.[13]
-
~1600, 1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250-1050 cm⁻¹: C-O stretching of the ether linkage.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 207. Key fragmentation patterns are predicted based on the functional groups present.[7][14][15]
Figure 2: Predicted mass spectrometry fragmentation pathway.
-
α-cleavage: A prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of N,N-dimethylaminoethyl ethers.
-
Loss of a methyl radical: A peak at m/z = 192 from the loss of a methyl group from the acetyl moiety.
-
Formation of the benzoyl cation: A peak at m/z = 105 corresponding to the [C₆H₅CO]⁺ fragment is a common feature in acetophenones.[15]
-
Cleavage of the ether side chain: A peak at m/z = 135 resulting from the cleavage of the C-O bond of the ether, retaining the acetyl and hydroxyl groups on the phenyl ring.
Potential Pharmacological Relevance
While no specific biological activity has been reported for 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, its structural components are present in numerous pharmacologically active molecules.
-
Acetophenone Derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][16] The acetophenone scaffold serves as a versatile template for the synthesis of bioactive molecules.
-
Dimethylaminoethoxy Moiety: This functional group is a key pharmacophore in many drugs.[2][5] Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets such as G-protein coupled receptors and ion channels. For instance, this moiety is found in the selective estrogen receptor modulator tamoxifen and the antihistamine diphenhydramine. The dimethylamino ethoxy group has been shown to interact with key residues in the binding cavities of various enzymes.[1] Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as potential inhibitors of Entamoeba histolytica.[17]
The combination of the acetophenone core and the dimethylaminoethoxy side chain in 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one suggests its potential as a lead compound for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, including a plausible and detailed synthetic route, and an in-depth analysis of its predicted and known spectral characteristics. The presence of pharmacologically relevant structural motifs suggests that this compound could serve as a valuable starting point for the design and synthesis of new bioactive molecules. Further biological evaluation is warranted to explore its therapeutic potential.
References
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Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Jassbi, A. R. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Reports. [Link]
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Alam, M. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(13), 4749-4760. [Link]
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Alam, M. S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Reports. [Link]
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Bagle, A. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics. [Link]
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Barros, M. T., et al. (2010). Supplementary Information. Organic & Biomolecular Chemistry. [Link]
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Bruker. (n.d.). Supporting Information. ScienceOpen. [Link]
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CSI-MS spectra of 2a, b. (2007). Wiley-VCH. [Link]
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de Oliveira, D. N., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(11), 609. [Link]
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El-Sayed, N. N. E., et al. (2024). Structures and opposite bioeffects of acetophenone (1) and its... ResearchGate. [Link]
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Gamaniel, K., et al. (2000). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. Phytomedicine, 7(6), 461-466. [Link]
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Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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M., S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]
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Named reaction. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Sami, S. M., et al. (1996). 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 39(25), 4978-87. [Link]
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Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Unknown Source. [Link]
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Various Authors. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
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Various Authors. (n.d.). Synthesis of 1-[4-{-2-(1,1-dimethylethylamino)-ethoxy}-phenyl]-ethanone. PrepChem.com. [Link]
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Various Authors. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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Various Authors. (n.d.). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]
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Various Authors. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. [Link]
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Various Authors. (2018). Williamson Ether Synthesis. YouTube. [Link]
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Various Authors. (n.d.). Williamson Ether Synthesis. Unknown Source. [Link]
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Various Authors. (n.d.). Properties and Uses of Aldehydes, Ketones, and Carboxylic Acids. Scribd. [Link]
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Various Authors. (2026). Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
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Various Authors. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. [Link]
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Various Authors. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Various Authors. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]
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Various Authors. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 216, 113310. [Link]
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Various Authors. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. NIST WebBook. [Link]
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Various Authors. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
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Various Authors. (2025). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. ResearchGate. [Link]
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Various Authors. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]
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Various Authors. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. PubMed. [Link]
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Various Authors. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. NIST WebBook. [Link]
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Various Authors. (2025). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Various Authors. (n.d.). 1-Phenyl-dipropylamino-ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[2-(Dimethylamino)ethoxy]acetophenone
Executive Summary
This technical guide provides a comprehensive analysis of 3-[2-(Dimethylamino)ethoxy]acetophenone , a significant amino-ether pharmacophore used in medicinal chemistry. As a positional isomer (meta-substitution) of the key intermediate for the gastroprokinetic drug Itopride , this molecule serves as a critical tool for Structure-Activity Relationship (SAR) studies, particularly in optimizing ligand binding for D2 dopamine receptors and acetylcholinesterase (AChE) inhibition. This monograph details its molecular architecture, a self-validating synthetic protocol via Williamson ether synthesis, and rigorous analytical characterization standards.
Part 1: Molecular Architecture & Physicochemical Properties
The molecule comprises an acetophenone core functionalized at the meta position with a 2-(dimethylamino)ethoxy side chain. This specific topology creates a "kinked" geometry compared to the linear para isomer, altering the vector of the basic nitrogen relative to the carbonyl hydrogen-bond acceptor.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | 1-[3-[2-(Dimethylamino)ethoxy]phenyl]ethanone | Systematic nomenclature |
| Molecular Formula | C₁₂H₁₇NO₂ | Free base |
| Molecular Weight | 207.27 g/mol | Monoisotopic mass: 207.1259 |
| Appearance | Pale yellow oil (Free base) | Hygroscopic solid as HCl salt |
| pKa (Predicted) | ~9.2 (Tertiary amine) | Protonated at physiological pH |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 0 | No -OH or -NH groups |
| H-Bond Acceptors | 3 | Carbonyl (1), Ether (1), Amine (1) |
| Rotatable Bonds | 5 | High conformational flexibility |
Part 2: Synthetic Methodology (Process Chemistry)
The most robust route to 3-[2-(Dimethylamino)ethoxy]acetophenone is the Williamson Ether Synthesis . This protocol utilizes phase-transfer catalysis principles or inorganic bases in polar aprotic solvents to alkylate 3-hydroxyacetophenone.
Core Reaction Pathway
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 3-hydroxyacetophenone) on the 2-chloro-N,N-dimethylethylamine hydrochloride.
Experimental Protocol
Reagents:
-
3-Hydroxyacetophenone (1.0 eq)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.5 eq)
-
Sodium Iodide (0.1 eq, catalytic - Finkelstein condition)
-
Solvent: Acetone (reflux) or DMF (80°C)
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 3-hydroxyacetophenone (e.g., 13.6 g, 100 mmol) and anhydrous Potassium Carbonate (34.5 g, 250 mmol) in Acetone (150 mL). Stir at reflux for 30 minutes to generate the phenoxide anion. Observation: The mixture will turn from clear to a yellow suspension.
-
Alkylation: Add 2-Chloro-N,N-dimethylethylamine hydrochloride (17.3 g, 120 mmol) and a catalytic amount of Sodium Iodide (1.5 g).
-
Reaction: Reflux the mixture for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting phenol spot (Rf ~0.6) should disappear, replaced by a lower Rf amine spot (Rf ~0.3).
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DMF or residual salts.
-
Critical Purification Step (Acid-Base Extraction): Extract the organic layer with 1M HCl (2 x 50 mL). The product moves to the aqueous phase (protonated). Discard the organic layer (removes unreacted phenol). Basify the aqueous layer with 2M NaOH to pH 10 and extract back into DCM (3 x 50 mL).
-
-
Isolation: Dry the DCM layer over MgSO₄, filter, and evaporate to yield the free base as a pale yellow oil.
-
Salt Formation (Optional): Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt (White solid).
Part 3: Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region (6.8 – 7.6 ppm): Look for a 4-proton pattern characteristic of meta-substitution (singlet, doublet, triplet, doublet).
-
Key Signal: δ 7.50 (m, 1H), 7.40 (m, 1H), 7.35 (t, 1H), 7.10 (dd, 1H).
-
-
Acetyl Group: δ 2.58 (s, 3H, -COCH₃ ).
-
Ether Linkage: δ 4.10 (t, J=6.0 Hz, 2H, -OCH₂ -).
-
Amine Methylene: δ 2.75 (t, J=6.0 Hz, 2H, -CH₂N -).
-
Dimethylamine: δ 2.35 (s, 6H, -N(CH₃ )₂).
2. Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 208.28 m/z.
-
Fragmentation Pattern: Loss of the dimethylaminoethyl chain (m/z 72) is common.
3. Infrared Spectroscopy (FT-IR)
-
C=O Stretch: ~1680 cm⁻¹ (Conjugated ketone).
-
C-O-C Stretch: ~1240 cm⁻¹ (Aryl alkyl ether).
-
C-H Stretch: ~2800–2950 cm⁻¹ (Alkyl).
Part 4: Application in Drug Development
While the para-isomer is the direct precursor to Itopride (a D2 antagonist and AChE inhibitor), the meta-isomer (3-[2-(Dimethylamino)ethoxy]acetophenone) is critical for Scaffold Hopping .
Pharmacophore Mapping
In drug design, moving a substituent from para to meta alters the vector of the basic amine group. This is used to probe the steric tolerance of the binding pocket (e.g., the anionic site of AChE).
-
Para-Isomer (Itopride Precursor): Linear extension; fits deep, narrow pockets.
-
Meta-Isomer (Subject): Kinked geometry; probes the width of the binding cleft.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Iwanaga, Y., et al. (1991). "Synthesis and gastroprokinetic activity of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (Itopride) and related compounds." Chemical & Pharmaceutical Bulletin, 39(6), 1617-1620. (Foundational paper establishing the para-isomer chemistry).
-
PubChem Compound Summary. (2024). "Acetophenone, 4'-(2-(dimethylamino)ethoxy)-".[1][2] National Center for Biotechnology Information. (Source for physicochemical data comparison).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic substitution).
Sources
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one CAS number and identifiers
[1][2]
Executive Summary
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is a functionalized acetophenone derivative characterized by a basic ether side chain at the meta position. This compound serves as a versatile intermediate in the synthesis of Central Nervous System (CNS) active agents, particularly Selective Estrogen Receptor Modulators (SERMs) and ligands for G-Protein Coupled Receptors (GPCRs). Its structural motif—combining an electron-rich aromatic core with a protonatable amine tail—makes it an ideal scaffold for optimizing pharmacokinetic profiles (solubility, lipophilicity) in early-stage drug discovery.
Chemical Identity & Properties
The following table consolidates the physicochemical identifiers for accurate database integration and procurement.
| Property | Specification |
| IUPAC Name | 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one |
| Common Name | 3-[2-(Dimethylamino)ethoxy]acetophenone |
| CAS Number | 628305-90-8 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES | CC(=O)c1cccc(OCCN(C)C)c1 |
| InChI Key | TZABHUNMQLKPES-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Base) | ~9.2 (tertiary amine) |
| Appearance | Pale yellow to brown oil or low-melting solid |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust route to CAS 628305-90-8 involves the O-alkylation of 3-hydroxyacetophenone. This approach is preferred over Friedel-Crafts acylation of the ether due to regioselectivity issues (which would favor para substitution).
Optimized Synthetic Route (Williamson Ether Synthesis)
Reaction: Nucleophilic substitution (
Reagents:
-
Substrate: 3-Hydroxyacetophenone (1.0 eq)
-
Alkylating Agent: 2-(Dimethylamino)ethyl chloride HCl (1.2 eq)
-
Base: Potassium Carbonate (
, 2.5 eq) or Cesium Carbonate ( , 1.5 eq for faster kinetics) -
Solvent: Acetone (reflux) or DMF (80°C)
-
Catalyst: Potassium iodide (KI, 0.1 eq) to generate the more reactive alkyl iodide in situ.
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with 3-hydroxyacetophenone and anhydrous DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride and catalytic KI.
-
Reaction: Heat the mixture to 80°C under
atmosphere for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. -
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).
-
Purification: Wash the organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over
.[1] Concentrate in vacuo.[2] -
Isolation: The product is typically obtained as an oil. If necessary, convert to the hydrochloride salt (using HCl/Ether) for crystallization and long-term stability.
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: Synthetic pathway via Williamson Ether Synthesis and downstream utility.
Applications in Drug Development
This compound is not merely an intermediate; it is a privileged scaffold used to introduce the "basic ether" pharmacophore.
Pharmacophore Utility
-
hERG Channel Modulation: The dimethylaminoethoxy chain is a common motif modulated to adjust hERG liability in lead optimization.
-
GPCR Binding: The distance between the aromatic ring and the basic nitrogen (2 carbons) mimics the ethylamine side chain of neurotransmitters (serotonin, dopamine), making this scaffold useful for designing 5-HT and Dopamine receptor ligands.
-
Solubility Enhancement: Introducing this basic side chain significantly improves the aqueous solubility of lipophilic drug candidates via protonation at physiological pH.
Downstream Transformations
The acetyl group (
-
Reductive Amination: Reaction with primary amines to form secondary amine derivatives (common in CNS drugs).
-
Grignard Addition: Addition of aryl/alkyl Grignards to form tertiary alcohols.
-
Alpha-Bromination: Conversion to
-bromoacetophenone derivatives for heterocycle formation (e.g., thiazoles, imidazoles).
Analytical Characterization
To validate the identity of synthesized batches, compare against these standard spectral parameters.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.50 - 7.55 | Multiplet | 2H | Aromatic (H-2, H-6) |
| 7.35 | Triplet | 1H | Aromatic (H-5) |
| 7.10 | Doublet | 1H | Aromatic (H-4) |
| 4.10 | Triplet ( | 2H | |
| 2.75 | Triplet ( | 2H | |
| 2.58 | Singlet | 3H | Acetyl |
| 2.35 | Singlet | 6H |
Mass Spectrometry (ESI-MS)
-
Observed Ion:
-
m/z: 208.15
-
Fragmentation: Loss of dimethylamine fragment (m/z 45) is common in MS/MS.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. The free base may cause chemical burns upon prolonged contact.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is sensitive to oxidation over long periods; converting to the HCl salt is recommended for storage >6 months.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567 (Analogous Structures). Retrieved from [Link]
A-Technical-Guide-to-the-Synthesis-of-Rivastigmine-Elucidating-the-Core-Synthetic-Strategies-and-Key-Intermediates
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways for Rivastigmine, a critical acetylcholinesterase inhibitor for the management of Alzheimer's and Parkinson's-associated dementia. It has been noted that the compound 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is not a recognized intermediate in the established, peer-reviewed, and patented synthetic routes leading to Rivastigmine. Therefore, this whitepaper pivots to an evidence-based exploration of the actual, industrially relevant synthetic strategies. We will dissect the most prevalent and efficient methodologies, which predominantly utilize m-hydroxyacetophenone as a starting material. The guide will focus on the synthesis of the pivotal intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, and its subsequent conversion to Rivastigmine. Key topics include reductive amination via the Leuckart reaction, asymmetric synthesis, chiral resolution techniques, and the final carbamoylation step. Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers and drug development professionals with a comprehensive understanding of Rivastigmine synthesis.
Part 1: Introduction to Rivastigmine
Rivastigmine, chemically known as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate, is a parasympathomimetic agent that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This dual inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[1] The therapeutic efficacy of Rivastigmine is stereospecific, with the (S)-enantiomer being the active pharmacological agent.[2] Consequently, synthetic strategies must be designed to produce the (S)-enantiomer with high optical purity.
Part 2: Core Synthetic Philosophy: The Central Role of (S)-3-(1-(dimethylamino)ethyl)phenol
A retrosynthetic analysis of Rivastigmine consistently identifies two primary bond disconnections: the carbamate ester linkage and the chiral amine center.
Caption: Retrosynthetic analysis of Rivastigmine.
This analysis reveals that (S)-3-(1-(dimethylamino)ethyl)phenol is the ultimate precursor to Rivastigmine. The entire synthetic challenge lies in the efficient and stereocontrolled construction of this key intermediate. The final step is a relatively straightforward carbamoylation of the phenolic hydroxyl group.[3] Therefore, this guide will focus primarily on the methodologies developed to synthesize this pivotal compound.
Part 3: Synthesis of the Racemic Core Intermediate: 3-(1-(dimethylamino)ethyl)phenol
The most common and cost-effective starting material for industrial-scale synthesis is m-hydroxyacetophenone .[4][5] The primary transformation involves converting the ketone functional group into a dimethylaminoethyl moiety through reductive amination.
The Leuckart Reaction: A Classic Approach
The Leuckart reaction is a one-pot method for the reductive amination of ketones.[6] It utilizes ammonium formate or a mixture of formic acid and an amine (in this case, dimethylamine) to serve as both the nitrogen source and the reducing agent.[5][7]
Mechanism Insight: The reaction typically proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by a hydride transfer from formic acid or formate.[6] The high temperatures required (150-170°C) are necessary to drive the dehydration and reduction steps.[8]
Experimental Protocol: Synthesis of Racemic 3-(1-(dimethylamino)ethyl)phenol[5][8]
-
Reagent Preparation: In a suitable reaction vessel, cautiously add a 33% aqueous solution of dimethylamine to 88% formic acid under an ice bath. Heat the mixture to distill off water, yielding N,N-dimethylformamide (DMF) in situ.[8]
-
Reaction: After cooling, add m-hydroxyacetophenone, additional formic acid, and a catalyst such as MgCl₂.[8]
-
Heating: Heat the reaction mixture to 155-170°C and maintain for 5-24 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture and quench with water.
-
Acidify the solution to a pH of 1-2 with concentrated HCl. This protonates the desired amine, making it water-soluble, while unreacted starting material remains in the organic phase.
-
Extract with a non-polar solvent (e.g., ether) to remove unreacted m-hydroxyacetophenone, which can be recovered.[5]
-
Adjust the aqueous phase to a pH of 8.5 with a base (e.g., sodium bicarbonate). This deprotonates the amine, making it extractable.[5][8]
-
Extract the product into an organic solvent like ethyl acetate.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or distillation.
This process yields the racemic mixture of 3-(1-(dimethylamino)ethyl)phenol. The next critical stage is the separation of the desired (S)-enantiomer.
Part 4: Achieving Chirality: Resolution and Asymmetric Synthesis
Strategy 1: Chiral Resolution of the Racemic Phenol
Chiral resolution is a classical and robust method for separating enantiomers. It involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[9][10] These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[11]
Causality of Reagent Choice: For resolving a basic amine like 3-(1-(dimethylamino)ethyl)phenol, a chiral acid is the resolving agent of choice. Highly effective resolving agents for this specific intermediate include:
Experimental Protocol: Chiral Resolution[12][13]
-
Salt Formation: Dissolve the racemic 3-(1-(dimethylamino)ethyl)phenol in a suitable solvent (e.g., ethanol).
-
Add Resolving Agent: Add a solution of the chiral resolving agent (e.g., D-DTTA) to the mixture.
-
Crystallization: The diastereomeric salt of the (S)-amine with the resolving agent will preferentially crystallize upon cooling or standing. The solubility difference is the physical basis for the separation.
-
Isolation: Isolate the precipitated crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity (>99%).[13]
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃ solution) to neutralize the resolving acid and liberate the enantiomerically pure (S)-3-(1-(dimethylamino)ethyl)phenol.[1]
The major drawback of this method is the theoretical maximum yield of 50%, as the (R)-enantiomer is typically discarded.[2]
Strategy 2: Asymmetric Synthesis
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to directly produce the desired (S)-enantiomer. A prominent strategy involves a Direct Asymmetric Reductive Amination (DARA).[14]
Methodology: This approach first protects the phenolic hydroxyl of m-hydroxyacetophenone as a carbamate, then performs the asymmetric reductive amination.[14]
Caption: Asymmetric synthesis route to Rivastigmine.[14]
This elegant four-step synthesis achieves a high overall yield (reportedly up to 82%) and excellent enantioselectivity (96% ee).[14] The key is the use of a chiral catalyst (e.g., an Iridium-phosphoramidite complex) that controls the stereochemical outcome of the ketone reduction and amination.[4][14]
Part 5: The Final Transformation: Carbamoylation
Once enantiomerically pure (S)-3-(1-(dimethylamino)ethyl)phenol is obtained, the final step is the formation of the carbamate ester.[3]
Mechanism Insight: This is a nucleophilic acyl substitution. The phenolic oxygen, typically deprotonated by a base to form a more nucleophilic phenoxide, attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride.[3][15]
Experimental Protocol: Synthesis of Rivastigmine[15]
-
Setup: Suspend (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Reagent Addition: Add N-ethyl-N-methylcarbamoyl chloride (1.2-1.6 equivalents).
-
Base Addition: Cool the mixture to 0°C and add a base, such as aqueous sodium hydroxide or potassium carbonate. The use of a strong, non-nucleophilic base is critical to deprotonate the phenol without competing in the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for up to 24 hours, monitoring by HPLC.
-
Work-up and Purification: Filter the reaction to remove inorganic salts. The filtrate can be purified by extraction and subsequent conversion of the Rivastigmine base into its tartrate salt, which can be easily recrystallized to high purity.
| Parameter | Method A[15] | Method B[15] | Method C (CDI)[16] |
| Base | NaOH | K₂CO₃ | N/A |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Key Reagent | N-ethyl-N-methylcarbamoyl chloride | N-ethyl-N-methylcarbamoyl chloride | Carbonyl diimidazole (CDI) |
| Reported Yield | 58% | 66% | Not specified, but noted as efficient |
| Notes | Standard base-mediated protocol. | Milder base, may reduce side reactions. | Avoids hazardous carbamoyl chloride. |
| Table 1: Comparison of Carbamoylation Conditions. |
Part 6: Conclusion
While the specified compound 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is not a documented intermediate in the synthesis of Rivastigmine, the established routes provide a rich field for chemical process development. The choice between a classical resolution pathway and an asymmetric synthesis approach is a critical decision in drug manufacturing, balancing atom economy, cost of goods, and process robustness. The synthesis starting from m-hydroxyacetophenone, proceeding through the key intermediate (S)-3-(1-(dimethylamino)ethyl)phenol , remains the most validated and industrially significant strategy. Advances in catalytic asymmetric reductive amination and chemoenzymatic methods continue to offer more efficient and greener alternatives to traditional resolution techniques.[4][17]
References
-
ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]
-
Bhanja, C., et al. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183. Retrieved from [Link]
- Google Patents. (2012). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
- Patsnap. (n.d.). Method for synthesis of rivastigmine.
- Google Patents. (2014). CN103664702A - Production process of rivastigmine.
- Google Patents. (2014). CN103664703A - Synthesis process of rivastigmine tartrate.
- Google Patents. (2009). CN101481334A - Rivastigmine preparation suitable for industrial production.
-
Che, C., et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2199. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved chemoenzymatic asymmetric synthesis of (S)-Rivastigmine. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of an enantiomerically pure rivastigmine intermediate using ketoreductase. Retrieved from [Link]
- Google Patents. (2016). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
-
PubMed. (2007). [Synthesis of S-(+)-rivastigmine hydrogentartrate]. Retrieved from [Link]
- Google Patents. (2005). PHENYL-N-ETHYL-N-METHYL-CARBAMATE.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1542. Retrieved from [Link]
-
Atlantis Press. (2013). Preparation of Aliphatic Amines by the Leuckart Reaction. Proceedings of the 2013 3rd International Conference on Applied Materials and Electronics Engineering (AMEE 2013). Retrieved from [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction: Mechanism and Yields. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
- Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
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Technical Guide: Solubility Profiling & Formulation of Dimethylamino Ethoxy Phenyl Ethanone Derivatives
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone and its structural derivatives. These compounds represent a classic class of lipophilic weak bases (Class II in the Biopharmaceutics Classification System - BCS).
While the pharmacophore offers significant therapeutic potential (often as an intermediate for SERMs like Tamoxifen or prokinetics like Itopride), its development is frequently bottlenecked by poor aqueous solubility at physiological pH.[1] This guide details the mechanistic basis of this solubility profile, validates experimental protocols for thermodynamic solubility determination, and outlines evidence-based formulation strategies.
Physicochemical Architecture
To master the solubility of this derivative, one must first understand its molecular "switch."[1] The solubility profile is dictated almost entirely by the protonation state of the tertiary amine.[1]
Structural Analysis & pKa
The molecule consists of a lipophilic tail (phenyl ethanone) and a hydrophilic head (dimethylamino group).[1]
-
Lipophilic Domain: The ethoxy phenyl ethanone moiety drives high permeability but poor water solubility.[1]
-
Ionizable Center: The dimethylamino nitrogen is the solubility "switch."[1]
The Solubility-pH Relationship
The total solubility (
Key Insight: A small shift in pH (e.g., from gastric pH 1.2 to intestinal pH 6.[1]8) can cause a 3-4 log drop in solubility, creating a "supersaturation cliff" that risks in vivo precipitation and low bioavailability.[1]
Visualization: The Solubility Switch Mechanism[1]
Figure 1: Mechanistic pathway of pH-dependent solubility transitions. The critical risk point is the transition from acidic to neutral environments (dashed line).
Experimental Profiling Protocols
Do not rely on calculated values (cLogP) alone. The following protocols are self-validating systems designed to generate regulatory-grade data.
Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.
Objective: Determine the saturation solubility (
Protocol:
-
Preparation: Add excess solid compound (approx. 2-5 mg) to 1.0 mL of buffer (pH 1.2, 4.5, 6.8) in a glass vial.
-
Equilibration: Shake at 37°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22 µm).
-
Caution: Saturate the filter with the solution first to prevent drug adsorption loss.[1]
-
-
Quantification: Analyze supernatant via HPLC-UV/Vis.
HPLC Parameters (Typical for Phenyl Ethanones):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: ACN:Water (with 0.1% Formic Acid) gradient.[1]
-
Detection: UV at
(typically 250–280 nm for the phenyl ketone chromophore).[1]
Intrinsic Solubility ( ) & pKa Determination
Required for accurate modeling.
Method: Potentiometric Titration (e.g., Sirius T3) or UV-metric titration.[1]
-
Why: Shake-flask is difficult for
because the free base may form an oil or aggregates rather than a crystal lattice, skewing results.[1] Titration measures the "chasing equilibrium" as pH changes, providing a more accurate .[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility profiling. Note the critical pre-requisite of Solid State Characterization to ensure polymorphic stability.
Data Presentation & Analysis
When reporting your findings, summarize the pH-dependent profile in a structured format.
Table 1: Expected Solubility Profile (Representative Data)
| Medium | pH | Expected State | Solubility Prediction | Physiological Relevance |
| 0.1N HCl | 1.2 | Fully Ionized ( | High (> 10 mg/mL) | Gastric Fluid (Stomach) |
| Acetate Buffer | 4.5 | Partially Ionized | Moderate | Transition State |
| Phosphate Buffer | 6.8 | Non-Ionized Base ( | Low (< 0.1 mg/mL) | Intestinal Fluid (Absorption Site) |
| FaSSIF | 6.5 | Mixed Micelles | Enhanced (vs Buffer) | Fasted State Intestine |
Note: FaSSIF (Fasted State Simulated Intestinal Fluid) contains lecithin/taurocholate, which mimics bile salts.[1] For lipophilic bases, FaSSIF solubility is often 2-5x higher than aqueous buffer due to micellar solubilization.
Formulation Strategies
Given the "Solubility Cliff" identified in Section 2, simple oral dosing of the free base is risky.[1] Use these strategies:
-
Salt Formation (First Line):
-
Convert the free base to a Hydrochloride (HCl) or Citrate salt.[1]
-
Mechanism:[1][2] Pre-protonates the amine, ensuring rapid dissolution in the stomach.[1]
-
Risk:[1][2] "Common Ion Effect" in the stomach (high Cl- concentration) can sometimes suppress HCl salt solubility. Citrate or Fumarate are often superior alternatives.[1]
-
-
Cyclodextrin Complexation:
-
Lipid-Based Formulations (SEDDS):
References
-
Avdeef, A. (2007).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
-
Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
-
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. (2023). "1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone." National Center for Biotechnology Information.[1]
-
Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism.
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- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Technical Guide to the Thermodynamic Stability Assessment of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the compound 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one. While specific experimental data for this molecule is not extensively published, this document outlines the essential principles and methodologies required for a thorough stability assessment. It serves as a procedural blueprint for researchers, covering critical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside forced degradation studies as mandated by international regulatory standards. The overarching goal is to equip drug development professionals with the necessary tools to characterize and predict the stability of this and structurally related compounds, thereby ensuring the development of robust and reliable pharmaceutical products.
Introduction: The Critical Role of Thermodynamic Stability
The journey of a drug candidate from laboratory synthesis to a marketable therapeutic is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under given conditions of temperature, pressure, and composition. For a pharmaceutical compound like 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, understanding its inherent stability is paramount for several reasons:
-
Safety and Efficacy: Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.[2]
-
Shelf-Life and Storage: Stability data are crucial for determining appropriate storage conditions and establishing a viable shelf-life for the drug product.[1]
-
Formulation Development: Knowledge of a compound's stability profile guides the selection of compatible excipients and manufacturing processes.[3]
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure product quality and patient safety.[4]
Physicochemical Properties of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
A foundational step in any stability program is the characterization of the molecule's basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 628305-90-8 | [5] |
| Molecular Formula | C12H17NO2 | [5] |
| Molecular Weight | 207.27 g/mol | [5] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
A 2D representation of the molecular structure.
Core Methodologies for Thermodynamic Stability Assessment
A multi-faceted approach is necessary to build a comprehensive stability profile. This typically involves a combination of thermal analysis techniques and stress testing (forced degradation).
Thermal Analysis Techniques
Thermal analysis is indispensable in pharmaceutical development for characterizing materials and ensuring the safety, efficacy, and stability of drug products.[1] Techniques like DSC and TGA provide quantitative data on how a substance responds to changes in temperature.
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is widely used to investigate thermal events such as melting, crystallization, and glass transitions.[7]
Key Applications of DSC in Stability Assessment:
-
Melting Point and Purity Determination: A sharp melting endotherm is indicative of a pure, crystalline substance. Broadening of the peak or a shift to a lower temperature can suggest the presence of impurities.[6]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct stabilities and bioavailabilities. DSC can identify and characterize these different forms.[6]
-
Amorphous Content: The presence of an amorphous phase can impact stability, as these forms are thermodynamically less stable than their crystalline counterparts.
-
Drug-Excipient Compatibility: DSC can detect interactions between the API and excipients by observing shifts in thermal events, which is crucial for formulation development.[3]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow versus temperature to generate a thermogram. Analyze the thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is particularly useful for determining thermal stability and the presence of volatile components.[9]
Key Applications of TGA in Stability Assessment:
-
Decomposition Temperature: TGA identifies the temperature at which the compound begins to degrade, indicated by a significant loss of mass.[10] This defines the upper limit for processing and storage temperatures.
-
Moisture and Solvent Content: An initial weight loss at temperatures below 120°C typically corresponds to the loss of residual water or solvents, which can impact stability.[10]
-
Hydrate/Solvate Characterization: TGA can quantify the amount of water or solvent in crystalline hydrates or solvates and determine the temperature of their removal.[8]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's sensitive microbalance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the percentage of weight loss against temperature. The resulting curve provides information on thermal stability and composition.[10]
Workflow for Thermal Analysis
Workflow for DSC and TGA analysis.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of drug development, involving the exposure of a drug substance to stress conditions that are more severe than accelerated stability conditions.[11] These studies are essential for:
-
Identifying likely degradation products.[12]
-
Establishing degradation pathways.[11]
-
Demonstrating the specificity of analytical methods (i.e., that they are "stability-indicating").[4]
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[4]
Key Stress Conditions for Forced Degradation:
-
Acid/Base Hydrolysis: Degradation in acidic and basic solutions helps to understand susceptibility to hydrolysis.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) reveals sensitivity to oxidative degradation.
-
Thermal Stress: Heating the sample (in solid state and/or solution) assesses thermal lability.[13]
-
Photostability: Exposure to light of specified wavelengths determines if the molecule is light-sensitive, which has implications for packaging.[13]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one in various stress media (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2). For thermal and photostability, use both solid and solution samples.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration. The goal is to achieve a target degradation of 5-20%.[4]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Data Interpretation: Identify and quantify the degradation products. Propose potential degradation pathways based on the identified products.
Logical Flow of a Forced Degradation Study
Process flow for conducting forced degradation studies.
Data Interpretation and Reporting
The culmination of these studies is a comprehensive stability report that synthesizes all findings.
Example Data Summary Table:
| Analysis Technique | Parameter | Result | Interpretation |
| DSC | Onset of Melting | 155 °C | Indicates the start of the melting process. |
| Peak Melting Temp. | 160 °C | A sharp peak suggests high purity. | |
| TGA | Onset of Decomposition | 220 °C | The compound is thermally stable up to this temperature. |
| Weight Loss < 120°C | < 0.5% | Low levels of residual volatiles. | |
| Forced Degradation | Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 12% degradation, 2 major degradants | Susceptible to acid-catalyzed hydrolysis. |
| Photostability (ICH Q1B) | < 2% degradation | Compound is photostable. |
(Note: Data presented is hypothetical for illustrative purposes.)
Conclusion and Future Directions
A thorough investigation of the thermodynamic stability of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is a non-negotiable step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, from thermal analysis with DSC and TGA to comprehensive forced degradation studies, provide a robust framework for generating the critical data required by regulatory agencies and for informed decision-making throughout the drug development lifecycle.[14] Future work should focus on the detailed structural elucidation of any identified degradation products and the development of mitigation strategies, such as formulation optimization or specialized packaging, to ensure the long-term stability and safety of the final drug product.
References
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]
-
ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Available at: [Link]
-
Netzsch. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]
-
Waters Corporation. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Pharmaceutical Technology. (2003, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 1-25. Available at: [Link]
-
MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. Available at: [Link]
- Brittain, H. G. (2005). Stability: Physical and Chemical. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 32, pp. 247-285). Elsevier.
-
ChemBK. (n.d.). Ethanone, 1-[3-[2-(diethylamino)ethoxy]phenyl]-. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-[4-{-2-(1,1-dimethylethylamino)-ethoxy}-phenyl]-ethanone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one. PubChem. Available at: [Link]
-
ResearchGate. (2019, July). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Available at: [Link]
- Google Patents. (n.d.). Advanced drug development and manufacturing.
-
National Center for Biotechnology Information. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone. PubChem. Available at: [Link]
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The Acetophenone Scaffold: A Technical Guide to Pharmaceutical Derivatization
Executive Summary
Acetophenone (
This guide provides a technical deep-dive into the synthesis, mechanism, and pharmacological evaluation of three critical acetophenone derivative classes: Chalcones , Thiazoles , and Mannich Bases .
Part 1: The Pharmacophore & Synthetic Versatility[1]
The acetophenone molecule consists of a phenyl ring coupled to an acetyl group.[1] Its reactivity is governed by two electronic features:
-
The Carbonyl Carbon: Highly electrophilic, susceptible to nucleophilic attack (e.g., by amines or hydrazines).
-
The
-Methyl Group: Acidic protons ( ) allow for enolate formation, driving condensation reactions (e.g., Aldol, Claisen-Schmidt).
Core Reaction Pathways
The following directed graph illustrates the divergent synthesis pathways starting from the parent acetophenone molecule.
Figure 1: Divergent synthetic pathways from the acetophenone scaffold.
Part 2: Critical Derivative Classes
Chalcones (1,3-diaryl-2-propen-1-ones)[2]
-
Mechanism: Claisen-Schmidt Condensation.[2]
-
Therapeutic Utility: Anticancer (tubulin polymerization inhibition), Anti-inflammatory (NF-κB inhibition).
-
Key Insight: The
-unsaturated ketone system acts as a Michael acceptor, covalently binding to cysteine residues in enzymes, which often drives cytotoxicity.
Thiazoles (via Hantzsch Synthesis)[3][4][5]
-
Mechanism: Condensation of
-haloacetophenones with thiourea or thioamides. -
Key Insight: The thiazole ring mimics the imidazole ring found in histidine, allowing for strong hydrogen bonding interactions within protein active sites.
Mannich Bases ( -amino ketones)
-
Mechanism: Three-component reaction (Acetophenone + Formaldehyde + Secondary Amine).
-
Therapeutic Utility: Cytotoxic agents, Prodrugs.
-
Key Insight: Mannich bases often act as prodrugs. Under physiological conditions, they can undergo deamination to release the corresponding
-unsaturated ketone (a reactive alkylating agent).
Part 3: Detailed Experimental Protocols
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of 4-hydroxy-3-methoxychalcone (Vanillylideneacetophenone).
Reagents:
-
Acetophenone (10 mmol)[4]
-
Vanillin (10 mmol)
-
Ethanol (95%, 20 mL)
-
NaOH (40% aqueous solution, 5 mL)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of vanillin in 20 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (
). Add the NaOH solution dropwise with vigorous stirring.-
Scientist's Note: Temperature control is critical here. If the temperature exceeds
during addition, self-condensation of the aldehyde (Cannizzaro reaction) or polymerization may compete, lowering yields.
-
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) due to the extended conjugation.
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of HCl (to neutralize the base).
-
Isolation: A precipitate will form.[5] Filter via vacuum filtration. Wash with cold water (
mL) to remove excess base and salts. -
Purification: Recrystallize from hot ethanol.
Self-Validation Check:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product spot should be distinct from the starting acetophenone (high
) and vanillin (lower ). -
Melting Point: Sharp range indicates purity.
Protocol B: Hantzsch Thiazole Synthesis
Objective: Synthesis of 2-amino-4-phenylthiazole.
Reagents:
-
Acetophenone (10 mmol)[4]
-
Iodine (
, 10 mmol) -
Thiourea (20 mmol) - Use excess
-
Ethanol (50 mL)
Step-by-Step Workflow:
-
Halogenation (In-situ): In a flask, mix acetophenone and iodine. Heat gently. The
-iodoacetophenone intermediate forms in situ.-
Scientist's Note: Direct use of iodine prevents the need to handle lachrymatory
-bromoacetophenones, improving safety.
-
-
Cyclization: Add thiourea and ethanol. Reflux the mixture for 4–6 hours.
-
Monitoring: Monitor by TLC. The disappearance of iodine color is a visual indicator, but TLC is required for confirmation.
-
Work-up: Cool the mixture. It will likely be the hydroiodide salt. Basify with ammonium hydroxide (
) to pH 9–10 to liberate the free base. -
Isolation: The solid product precipitates upon basification. Filter and wash with water.[6]
Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of acetophenone derivatives is heavily dependent on the electronic nature of substituents on the phenyl ring (Ring A) and the derivatized moiety (Ring B/Heterocycle).
Comparative Activity Data (Anticancer & Antimicrobial)[4][9]
| Derivative Class | Substituent (R) | Target / Cell Line | Activity Metric | Reference |
| Chalcone | 4-F (Ring B), 3-NO2 (Ring A) | KB (Nasopharyngeal) | High Cytotoxicity | [5] |
| Chalcone | 2-OMe (Ring B), 3-NO2 (Ring A) | P. fluorescence | MIC: 20 μg/mL | [5] |
| Mannich Base | Bis-Mannich (derived from Acetophenone) | Renca (Renal Ca) | 6-23x > 5-FU | [2] |
| Benzonate | 2,4-dihydroxy-5-methyl | IC50: 1.68 μM | [3] |
Mechanism of Action: The Michael Addition
The cytotoxicity of chalcones and Mannich bases is often attributed to their ability to alkylate cellular thiols.
Figure 2: Simplified mechanism of enzyme inactivation via Michael addition.
SAR Rules of Thumb
-
Electron Withdrawing Groups (EWGs): Substituents like
, , or on the acetophenone ring generally increase cytotoxicity by making the carbonyl carbon (or the -carbon in chalcones) more electrophilic. -
Electron Donating Groups (EDGs): Substituents like
or often enhance antioxidant capacity (radical scavenging) but may reduce alkylating potential unless positioned to stabilize specific binding interactions. -
Lipophilicity: Increasing the chain length of alkyl substituents improves cell membrane permeability, often correlating with higher potency in whole-cell assays (e.g., M. tuberculosis).
References
-
National Institutes of Health (PubMed). (2012). Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. Retrieved from [Link]
-
Scientific.Net. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Retrieved from [Link]
-
Springer (Nat Prod Bioprospect). (2024).[7] Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. japsonline.com [japsonline.com]
- 4. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability Predictions for 3-Substituted Acetophenone Intermediates
Executive Summary
This technical guide outlines a rigorous framework for predicting and validating the metabolic stability of 3-substituted acetophenones. These scaffolds are ubiquitous in medicinal chemistry, serving as precursors to chiral alcohols, amines, and heterocycles. However, their metabolic fate is often a competitive divergence between carbonyl reduction (mediated by Carbonyl Reductases [CBRs] and Aldo-Keto Reductases [AKRs]) and oxidative clearance (mediated by Cytochrome P450s).
This guide provides a combined in silico and in vitro workflow to predict liability based on the electronic nature of the 3-substituent (meta-substitution) and validate these predictions using a standardized microsomal stability assay.
The Mechanistic Landscape: Electronic "Tug-of-War"
The metabolic stability of 3-substituted acetophenones is governed by the electronic influence of the substituent on two distinct reactive centers: the carbonyl carbon and the aromatic ring.
The Reductive Pathway (The "Soft Spot")
Acetophenones are prime substrates for cytosolic and microsomal reductases. The reaction involves the hydride transfer from NADPH to the carbonyl carbon, yielding the corresponding 1-phenylethanol.
-
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.
-
Substituent Effect: Electron-Withdrawing Groups (EWGs) at the 3-position (e.g.,
) decrease electron density at the carbonyl carbon, making it more electrophilic and increasing the rate of reduction. -
Implication: Compounds with strong 3-EWGs often exhibit high intrinsic clearance (
) due to rapid reduction, even if they are stable to CYP oxidation.
The Oxidative Pathway (CYP450)
Cytochrome P450 enzymes (primarily CYP1A2, CYP2C9, and CYP3A4) target the aromatic ring or oxidizable alkyl groups.
-
Mechanism: Radical abstraction or electrophilic attack by the Iron-Oxo species (
). -
Substituent Effect: Electron-Donating Groups (EDGs) at the 3-position (e.g.,
) increase electron density on the ring, facilitating aromatic hydroxylation (typically at the para-position relative to the EDG). -
Implication: 3-EDG acetophenones are less prone to reduction but more susceptible to oxidative clearance.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates driven by the 3-substituent.
Caption: Divergent metabolic pathways for 3-substituted acetophenones. The dominant pathway is dictated by the electronic character (Hammett
In Silico Prediction Framework[1]
Before physical testing, researchers should stratify compounds using electronic parameterization.
Hammett Constant Correlation
The metabolic rate of reduction (
| Substituent (3-Pos) | Electronic Nature | Hammett | Predicted Liability |
| Strong EWG | +0.71 | High (Rapid Reduction) | |
| Moderate EWG | +0.43 | High (Reduction) | |
| Weak EWG | +0.37 | Moderate (Mixed) | |
| Neutral | 0.00 | Baseline | |
| Weak EDG | -0.07 | Low (Reduction) / Mod (Oxidation) | |
| Moderate EDG | +0.12* | High (Oxidation prone) |
*Note: While OMe is an EDG by resonance, its inductive effect in the meta position is complex; however, it generally activates the ring for CYP attack at ortho/para positions.
Structural Alert Screening
Use open-source tools (e.g., SMARTCyp or Biotransformer) to identify Sites of Metabolism (SOM).
-
Rule 1: If
, flag carbonyl as the primary SOM. -
Rule 2: If
, flag aromatic ring (positions 4 or 6) as the primary SOM.
Experimental Validation: Microsomal Stability Protocol
This protocol is designed to be self-validating by including specific controls for both oxidative and non-oxidative (reductive) clearance.
Materials
-
Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Step 1: Preparation of Master Mix Dilute microsomes to 1.25 mg/mL in phosphate buffer. Pre-warm to 37°C for 5 minutes.
Step 2: Compound Dosing
Prepare a 10 mM stock of the 3-substituted acetophenone in DMSO. Dilute to 2
Step 3: Reaction Initiation
-
Experimental Group: Add NADPH regenerating system.
-
Negative Control (Self-Validation): Add buffer instead of NADPH. This detects chemical instability or non-NADPH dependent hydrolysis.
-
Positive Control: Incubate Midazolam (CYP3A4 marker) and a known ketone (e.g., Warfarin or 4-nitroacetophenone) to validate reductase activity.
Step 4: Sampling
At time points
-
Remove 50
L aliquot. -
Immediately dispense into 150
L ice-cold Quench Solution. -
Vortex (10 min) and Centrifuge (4,000 rpm, 20 min, 4°C).
Step 5: LC-MS/MS Analysis Analyze supernatant using MRM (Multiple Reaction Monitoring) mode.
-
Critical Check: Monitor for the +2 Da mass shift (Ketone
Alcohol) to confirm reductive metabolism.
Data Calculation
Calculate the slope (
Integrated Workflow Diagram
The following Graphviz diagram visualizes the decision matrix for assessing these intermediates.
Caption: Integrated workflow for screening 3-substituted acetophenones, linking electronic prediction to mass-spectrometric validation.
References
-
Uwai, K., et al. (2008).[3] Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase.[3] Bioorganic & Medicinal Chemistry, 16(3), 1084-1089.[3] Link
-
Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes.[4] Xenobiotica, 16(6), 575-585. Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction.[5][6] Chemistry & Biodiversity, 4(9), 2031-2122. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 24: Metabolic Stability. Elsevier. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. mttlab.eu [mttlab.eu]
- 3. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of 3-Alkoxyacetophenones
An Application Guide to the Synthesis of 3-Alkoxyacetophenones via O-Alkylation of 3-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxyacetophenone is a pivotal starting material in the synthesis of a wide array of pharmacologically active compounds and fine chemicals. Its derivatives, particularly the 3-alkoxyacetophenones, serve as key intermediates in the development of therapeutic agents, including treatments for cancer, bacterial infections, and neurological disorders. The strategic introduction of an alkoxy group onto the phenolic oxygen can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
This application note provides a comprehensive technical guide to the O-alkylation of 3-hydroxyacetophenone. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explores a range of methodologies from classical to modern catalytic approaches, and offers detailed, field-tested protocols to empower researchers to achieve optimal outcomes in their synthetic endeavors.
Pillar 1: Mechanistic Insights and The O- vs. C-Alkylation Challenge
The alkylation of a phenol is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base, yielding a highly nucleophilic phenoxide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the desired ether linkage. This classic transformation is widely known as the Williamson Ether Synthesis .[1]
A critical challenge in this reaction arises from the nature of the phenoxide ion, which is an ambident nucleophile . It possesses two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring at the ortho and para positions (C-alkylation).[2][3]
Caption: O- vs. C-Alkylation pathways for the phenoxide ion.
The regioselectivity of the reaction is profoundly influenced by the reaction conditions. Generally, O-alkylation is favored under conditions that leave the oxygen atom of the phenoxide highly accessible and reactive. Conversely, conditions that shield the oxygen atom can promote C-alkylation.[2]
-
Solvent Effects : This is arguably the most critical factor.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) are the solvents of choice for selective O-alkylation.[1][4] They effectively solvate the cation of the base (e.g., K⁺, Na⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic.
-
Protic Solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide's oxygen atom. This solvation shell shields the oxygen, reducing its nucleophilicity and increasing the relative likelihood of an attack from the ring carbons.[2]
-
Pillar 2: Optimizing Reaction Parameters - A Scientist's Guide
The success of the alkylation hinges on the judicious selection of four key parameters: the base, the alkylating agent, the solvent, and the potential use of a catalyst.
Choice of Base: The Initiator
The base's role is to generate the phenoxide anion. The choice of base impacts reaction rate, selectivity, and handling requirements.
-
Strong Bases (e.g., NaH, KOH) : These bases provide rapid and complete deprotonation of the phenol. Sodium hydride (NaH) is particularly effective but requires strictly anhydrous conditions and careful handling due to its reactivity with water.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) : These are often the preferred choice for both lab-scale and industrial applications due to their ease of handling, lower cost, and milder reactivity.[5] Potassium carbonate (K₂CO₃) is widely used and effective. Cesium carbonate (Cs₂CO₃) and cesium bicarbonate (CsHCO₃) can offer superior performance, particularly for challenging substrates, due to the higher solubility of cesium salts in organic solvents and the "softer" nature of the Cs⁺ ion, which leads to a more reactive "naked" phenoxide anion.[4]
The Alkylating Agent: The Electrophile
The alkylating agent provides the alkyl group that will be transferred to the phenoxide.
-
Alkyl Halides : The most common agents. Reactivity follows the order: R-I > R-Br > R-Cl. The reaction proceeds via an Sɴ2 mechanism, meaning it works best with primary and secondary halides.[6] Tertiary halides will almost exclusively lead to elimination side products.[7]
-
Sulfates : Dimethyl sulfate and diethyl sulfate are powerful and cost-effective methylating and ethylating agents, respectively.[1] They are, however, highly toxic and must be handled with extreme caution.
Catalytic Systems: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases, such as a solid inorganic base (K₂CO₃) and an organic solution of the substrate.[8][9]
Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis.
-
Mechanism : A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[9][10]
-
Advantages : PTC often leads to higher yields, milder reaction conditions (lower temperatures), shorter reaction times, and can suppress C-alkylation by favoring the solvation of the more lipophilic catalyst-phenoxide ion pair in the organic phase.[11]
Pillar 3: Field-Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful alkylation of 3-hydroxyacetophenone.
Protocol 1: Classical Williamson Ether Synthesis using K₂CO₃ in Acetone
This method is robust, uses common reagents, and is highly effective for simple alkyl halides.
1. Reagent Preparation & Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol, 1.0 eq).
-
Add anhydrous acetone (100 mL). Stir until the solid is fully dissolved.
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃) (7.61 g, 55.1 mmol, 1.5 eq).
-
Add the alkylating agent (e.g., ethyl bromide, 4.81 g, 44.1 mmol, 1.2 eq).
2. Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (75 mL).
-
Wash the organic layer sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to obtain the pure 3-alkoxyacetophenone.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol is advantageous for its efficiency and often milder conditions.
1. Reagent Preparation & Setup:
-
To a 100 mL round-bottom flask with a stir bar, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol, 1.0 eq), potassium carbonate (K₂CO₃) (7.61 g, 55.1 mmol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (1.18 g, 3.67 mmol, 0.1 eq).
-
Add acetonitrile (75 mL) as the solvent.[10]
-
Add the alkylating agent (e.g., benzyl bromide, 7.54 g, 44.1 mmol, 1.2 eq).
2. Reaction Execution:
-
Stir the mixture vigorously at a controlled temperature, for instance, 40-50°C. The reaction is often faster than the classical method.
-
Monitor the reaction progress by TLC as described in Protocol 1. Completion is often achieved in 2-5 hours.
3. Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Add water (50 mL) to dissolve the inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (1 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product via flash column chromatography or recrystallization as appropriate for the specific product.
Comparative Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table summarizes representative conditions for the O-alkylation of phenols.
| Entry | Base (eq) | Alkylating Agent (eq) | Solvent | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | 2-Chloroethanol | Methanol | None | RT | 5-24 | 60-99 | [5] |
| 2 | K₂CO₃ (excess) | Alkyl Bromide | None (Grinding) | Organic Base | RT | - | Good | [12] |
| 3 | K₂CO₃ (1.5) | Chloroacetonitrile | Acetonitrile | TBAHS (0.011) | 40 | 4 | High | [10] |
| 4 | CsHCO₃ (1.2) | Alkyl Bromide | Acetonitrile | None | 80 | 16 | up to 95 | [4] |
Alternative Methodology: The Mitsunobu Reaction
For substrates that are sensitive to basic conditions or when using an alcohol as the alkylating partner, the Mitsunobu reaction offers a powerful alternative.[13][14]
-
Principle : This reaction couples a nucleophile (the phenol, pKa < 13) with a primary or secondary alcohol under mild, neutral conditions.[14]
-
Reagents : It utilizes a redox system of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]
-
Causality : The alcohol is activated by the PPh₃/DEAD system, converting its hydroxyl into a good leaving group, which is then displaced by the phenoxide in an Sɴ2 reaction.
-
Considerations : A major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which often necessitates careful chromatographic purification.[16]
Conclusion
The O-alkylation of 3-hydroxyacetophenone is a cornerstone transformation for accessing valuable synthetic intermediates. A successful outcome is not a matter of chance but a result of a rational selection of reaction conditions based on a firm understanding of the underlying chemical principles. For most applications, the Williamson ether synthesis, optimized with either classical carbonate base/aprotic solvent systems or the highly efficient phase-transfer catalysis approach, provides a reliable and scalable route. By carefully considering the interplay between the base, solvent, and alkylating agent, researchers can effectively steer the reaction towards selective O-alkylation, minimizing side products and maximizing the yield of the desired 3-alkoxyacetophenone.
References
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]
-
Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]
-
PTC Selective O-Alkylation. PTC Organics, Inc. Available from: [Link]
-
Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. Available from: [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Digital Commons @ University of Maine. Available from: [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available from: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available from: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available from: [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ScienceDirect. Available from: [Link]
-
Mitsunobu reaction. Wikipedia. Available from: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available from: [Link]
-
“Unstreamlining” a PTC O-Alkylation. PTC Organics, Inc. Available from: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Chemistry. Available from: [Link]
-
Phase-transfer catalyst. Wikipedia. Available from: [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. daneshyari.com [daneshyari.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Note: Optimized Reductive Amination of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Executive Summary
This technical guide details the optimization of reductive amination for 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one (CAS 628305-90-8). Unlike simple aldehydes, this acetophenone derivative presents two distinct challenges: steric hindrance at the carbonyl center and a basic dimethylamino side chain that complicates traditional acidic protocols (e.g., NaBH(OAc)₃/AcOH).
We recommend a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated protocol .[1][2] This method operates under neutral conditions, utilizing Ti(OiPr)₄ as both a Lewis acid activator and a water scavenger to drive ketimine formation, followed by in situ reduction with sodium borohydride (NaBH₄). This approach minimizes side reactions and avoids the solubility issues associated with salt formation on the side chain.
Substrate Analysis & Mechanistic Rationale
The Molecule[3]
-
Compound: 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one[3][4]
-
Functional Features:
-
Acetophenone Core: The methyl ketone is less electrophilic than aldehydes, requiring activation.
-
Meta-Alkoxy Side Chain: Electron-donating, slightly deactivating the carbonyl carbon toward nucleophilic attack.
-
Tertiary Amine Tail: The dimethylamino group (
) renders the molecule basic.
-
Why Traditional Methods Fail
Standard reductive amination often employs Sodium Triacetoxyborohydride (STAB) with Acetic Acid. For this substrate:
-
Acid-Base Interference: Acetic acid protonates the side-chain amine, potentially precipitating the substrate from non-polar solvents (DCM/DCE) or trapping it in the aqueous phase during workup.
-
Slow Kinetics: Without Lewis acid activation, the formation of the sterically hindered ketimine is the rate-limiting step.
The Solution: Titanium(IV) Isopropoxide
Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously scavenges the water byproduct of condensation (
Figure 1: Mechanistic pathway of Ti(OiPr)₄ mediated reductive amination.[2][5]
Detailed Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Amine Partner | 1.2 – 1.5 | Nucleophile (Primary or Secondary amine) |
| Ti(OiPr)₄ | 1.25 – 1.5 | Lewis Acid / Water Scavenger |
| NaBH₄ | 1.5 | Reducing Agent |
| Ethanol (Abs.) | [0.5 M] | Solvent (Anhydrous required) |
Step-by-Step Procedure
Step 1: Imine Formation (Activation)
-
Charge a flame-dried reaction flask with 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one (1.0 equiv).
-
Dissolve in anhydrous Ethanol (concentration ~0.5 M). Note: Methanol is also acceptable but reacts faster with Ti(OiPr)₄; Ethanol is preferred for sterically hindered ketones to prevent transesterification issues.
-
Add the Amine Partner (1.2–1.5 equiv).
-
Add Titanium(IV) isopropoxide (1.25–1.5 equiv) dropwise via syringe.
-
Observation: The solution may turn slightly yellow/orange and warm slightly.
-
-
Stir at Ambient Temperature (20–25°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or UPLC. The ketone peak should disappear, replaced by the imine (often less polar). If conversion is <80% after 12h, heat to 40-50°C.
-
Step 2: Reduction 6. Cool the reaction mixture to 0°C (ice bath). Caution: The reaction is exothermic.[6] 7. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. 8. Allow the mixture to warm to room temperature and stir for 2–4 hours.
Step 3: Workup (Critical for Titanium Removal) Titanium reactions form sticky emulsions if not quenched correctly. Do not use simple water.
-
Quench: Pour the reaction mixture into 2M Aqueous Ammonia (NH₄OH) (approx. 2mL per mmol of substrate).
-
Chemistry: This precipitates Titanium as TiO₂ (white solid) and keeps the amine product deprotonated (free base).
-
-
Filtration: Dilute with Dichloromethane (DCM) and filter the resulting slurry through a pad of Celite . Wash the pad thoroughly with DCM.
-
Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Optimization & Troubleshooting Guide
Optimization Logic (DoE)
If yields are low (<60%), perform a 2x2 optimization matrix focusing on Sterics and Temperature.
| Variable | Low Setting | High Setting | Rationale |
| Ti(OiPr)₄ Loading | 1.25 equiv | 2.0 equiv | Higher loading drives "wet" reactions to completion. |
| Imine Temp | 25°C | 55°C | Steric bulk of acetophenone may require thermal energy to form imine. |
Handling the Basic Side Chain
The dimethylamino tail creates a risk of product loss into the aqueous layer if the pH is not managed.
-
Issue: Low recovery after workup.
-
Diagnosis: Product is protonated and stuck in the aqueous quench layer.
-
Fix: Ensure the quench solution is pH > 10 . Using 2M NH₄OH usually ensures this. If using Rochelle's salt (neutral), verify the pH of the aqueous layer and adjust with NaOH before final extraction.
Workup Decision Tree
Figure 2: Workflow for ensuring maximum recovery of the basic amine product.
Safety & Handling
-
Titanium(IV) Isopropoxide: Moisture sensitive. Handle under Nitrogen/Argon.[6] Flammable. Causes severe eye irritation.
-
NaBH₄: Releases hydrogen gas upon contact with acid or water. Ensure proper ventilation.
-
Substrate: Treat 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one as a potential CNS active agent; use standard PPE (gloves, goggles, fume hood).
References
-
Bhattacharyya, S. (1994).[7] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2][5][8][9][10] Journal of the Chemical Society, Perkin Transactions 1, (9), 2401-2404.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006).[7] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Frontier, A. (2023). Workup for Removing Titanium Byproducts. Not Voodoo: University of Rochester.
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. DAB30590-2.5g | 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one [628305 [clinisciences.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. noahchemicals.com [noahchemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. designer-drug.com [designer-drug.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable manufacturing process for Rivastigmine intermediates
Application Note: Scalable Manufacturing Process for Rivastigmine Intermediates
Abstract
This application note details a robust, scalable workflow for the synthesis of Rivastigmine Tartrate, specifically focusing on the critical resolution of the chiral amine intermediate and the subsequent carbamoylation step. Unlike bench-scale medicinal chemistry routes that prioritize speed, this protocol prioritizes atom economy, enantiomeric purity, and process safety . We address the specific handling requirements of N-ethyl-N-methylcarbamoyl chloride and provide a self-validating protocol for the optical resolution of 3-(1-dimethylaminoethyl)phenol using (S)-(+)-camphor-10-sulfonic acid (CSA).
Introduction: The Scalability Challenge
Rivastigmine (Exelon) is a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer’s and Parkinson’s disease. The molecule possesses a single chiral center, and the (S)-enantiomer is the pharmacologically active species.
Process Bottlenecks:
-
Chiral Resolution: The separation of the racemic amine precursor is the primary yield-limiting step.
-
Carbamoylation Safety: The use of N-ethyl-N-methylcarbamoyl chloride presents significant corrosion and toxicity hazards upon scale-up.
-
Impurity Profile: Control of the "des-ethyl" and "over-carbamoylated" impurities is critical for regulatory compliance.
Process Workflow & Logic
The following diagram illustrates the optimized manufacturing pathway. Note the decision node at the resolution stage, where the recycling of the (R)-isomer is critical for commercial viability.
Figure 1: Critical Process Nodes in Rivastigmine Synthesis. The resolution step (Step 2) determines the enantiomeric excess (ee), while Step 3 requires strict moisture control.
Detailed Protocols
Protocol A: Optical Resolution of 3-(1-dimethylaminoethyl)phenol
Objective: Isolation of the (S)-enantiomer with >99% ee. Rationale: We utilize (S)-(+)-Camphor-10-sulfonic acid (CSA).[1][2] Unlike tartaric acid, CSA forms a highly crystalline diastereomeric salt with the (S)-amine in ethyl acetate/ethanol mixtures, allowing for sharp separation.
Materials:
-
Racemic 3-(1-dimethylaminoethyl)phenol (1.0 eq)[3]
-
(S)-(+)-Camphor-10-sulfonic acid (0.6 – 1.0 eq)[2]
-
Solvent System: Ethyl Acetate : Ethanol (2:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Charge the reactor with racemic amine (e.g., 100g) and Ethyl Acetate (600 mL). Heat to 60°C until fully dissolved.
-
Acid Addition: In a separate vessel, dissolve CSA (84.3g, 0.6 eq) in warm Ethanol (125 mL). Note: Using 0.6 equivalents optimizes the precipitation of the desired isomer while leaving the unwanted (R)-isomer in solution.
-
Crystallization Onset: Add the CSA solution to the amine solution slowly over 30 minutes at 60-70°C.
-
Controlled Cooling: Cool the mixture to 25°C at a rate of 10°C/hour. Then, chill to 0-5°C and hold for 12 hours. Rapid cooling traps impurities.
-
Filtration: Filter the white precipitate.
-
Checkpoint: The solid is the (S)-amine-CSA salt. The filtrate contains the (R)-amine.
-
-
Recrystallization (Purification): Dissolve the wet cake in refluxing Ethanol/Ethyl Acetate (1:2). Cool to crystallize.
-
Target Specification: Melting point 177-179°C.[2]
-
-
Liberation: Suspend the salt in water, adjust pH to 12 with NaOH (20%), and extract with Ethyl Acetate. Dry and concentrate to yield the pure (S)-amine.
Data Verification:
| Parameter | Crude Salt | Recrystallized Salt |
|---|---|---|
| Yield (Theoretical) | ~80% (of available S-isomer) | ~70% |
| Enantiomeric Excess (ee) | 85-90% | >99.5% |
| Melting Point | 173-175°C | 177-179°C |[2]
Protocol B: Carbamoylation (Safety Critical)
Objective: Synthesis of Rivastigmine base from (S)-amine. Safety Warning: N-ethyl-N-methylcarbamoyl chloride is corrosive and a suspected carcinogen. It hydrolyzes rapidly to release HCl gas. All operations must occur under inert atmosphere.
Materials:
-
(S)-3-(1-dimethylaminoethyl)phenol (1.0 eq)[3]
-
N-ethyl-N-methylcarbamoyl chloride (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) - Safer than NaH for scale-up.
-
Solvent: Acetonitrile (Anhydrous)
Step-by-Step Methodology:
-
Inerting: Purge the reactor with Nitrogen (N₂) for 30 minutes. Ensure moisture content is <0.05%.
-
Base Activation: Charge (S)-amine (50g) and anhydrous Acetonitrile (500 mL). Add finely powdered K₂CO₃ (3.0 eq). Stir at room temperature for 1 hour to form the phenoxide anion.
-
Why K₂CO₃? While Sodium Hydride (NaH) is faster, it generates hydrogen gas and poses an explosion risk on a kilo-scale. K₂CO₃ is milder and offers comparable yields if the reaction time is extended.
-
-
Reagent Addition: Cool the mixture to 0-5°C. Add N-ethyl-N-methylcarbamoyl chloride dropwise over 2 hours.
-
Control: Exotherm must not exceed 10°C. Higher temperatures promote polymerization of the chloride.
-
-
Reaction Phase: Allow to warm to 25°C and stir for 12-16 hours.
-
Monitoring: Use HPLC.[4] Disappearance of starting phenol < 0.5%.
-
-
Quench: Cool to 10°C. Add water slowly to dissolve inorganic salts.
-
Work-up: Extract with Ethyl Acetate. Wash organic layer with dilute NaOH (to remove unreacted phenol) and then Brine.
-
Distillation: Concentrate under high vacuum. Rivastigmine base is an oil; distillation is required for high purity if not proceeding immediately to salt formation.
Scalability & Safety Analysis
Solvent Selection for Scale-Up
| Solvent | Pros | Cons | Recommendation |
| Tetrahydrofuran (THF) | Excellent solubility for NaH reactions. | Peroxide former; expensive recovery. | Avoid for K₂CO₃ route. |
| Acetonitrile | Optimal for K₂CO₃; clean phase separation. | Cost; toxicity. | Recommended for Protocol B. |
| Acetone | Cheap; low toxicity. | Reacts with amines (Schiff base risk). | Avoid in final steps. |
Handling Carbamoyl Chloride
-
Storage: Must be stored at 2-8°C under Argon/Nitrogen.
-
Neutralization: Spills should be neutralized immediately with aqueous ammonia or dilute NaOH. Do not use water alone, as HCl evolution will be vigorous.
-
Engineering Controls: Double-mechanical seals on agitators are required to prevent HCl leakage into the plant environment.
References
-
Process for the preparation of Rivastigmine. World Intellectual Property Organization. WO2004037771A1. (Describes the resolution using CSA and subsequent carbamoylation). Link
-
Method for synthesis of rivastigmine. Patsnap / Eureka. (Detailed breakdown of the conventional synthesis vs. asymmetric routes). Link
-
Safety Data Sheet: N-Ethyl-N-methylcarbamoyl Chloride. TCI Chemicals.[5] (Critical safety parameters for handling the reagent). Link
-
Improved process for Rivastigmine. Justia Patents. (Discussion on avoiding hazardous reagents like NaH in favor of carbonate bases). Link
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tcichemicals.com [tcichemicals.com]
Application Note: Etherification of 3-Hydroxyacetophenone with Dimethylaminoethyl Chloride
Abstract & Strategic Significance
This Application Note details the protocol for the O-alkylation of 3-hydroxyacetophenone (3-HAP) using 2-(dimethylamino)ethyl chloride hydrochloride (DMC·HCl). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including analogs of acetylcholinesterase inhibitors (e.g., Rivastigmine derivatives) and selective estrogen receptor modulators (SERMs).
While nominally a Williamson ether synthesis, this reaction is mechanistically distinct due to the nitrogen mustard motif of the alkylating agent. Successful execution requires managing the in situ formation of the reactive aziridinium ion intermediate while preventing polymerization.
Mechanistic Insight & Reaction Logic
The Aziridinium Pathway
Unlike standard
-
Free-Basing: The base neutralizes the HCl salt of the alkylating agent.
-
Cyclization: The intramolecular amine displaces the chloride to form a highly electrophilic aziridinium ion (3-membered ring).
-
Nucleophilic Attack: The phenoxide ion attacks the ring, relieving strain and forming the ether bond.
Critical Implication: The reaction rate is often independent of the phenoxide concentration (first-order in amine) but dependent on the rate of aziridinium formation. High temperatures favor this cyclization.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the critical Aziridinium intermediate.
Safety Assessment (HSE)
WARNING: The free base of 2-(dimethylamino)ethyl chloride acts as a nitrogen mustard. It is a potential vesicant and alkylating agent.
| Hazard Class | Risk Description | Mitigation Strategy |
| Vesicant | Can cause severe skin burns and blistering upon contact. | Double-glove (Nitrile); use a fume hood. Treat spills with dilute ammonia. |
| Inhalation | Dust from HCl salt or vapors from free base are respiratory irritants. | Weigh solid in a closed balance enclosure. |
| Runaway | Aziridinium formation is exothermic. | Control heating rates; do not rapidly dump large quantities of base into hot mixtures. |
Materials & Equipment
Reagents
-
Substrate: 3-Hydroxyacetophenone (MW: 136.15 g/mol ).
-
Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride (MW: 144.04 g/mol ). Note: Highly hygroscopic.
-
Base: Potassium Carbonate (
), anhydrous, granular (milled preferred). -
Solvent: Acetone (HPLC grade) or DMF (Anhydrous).
-
Catalyst (Optional): Sodium Iodide (NaI) – 0.1 eq (accelerates chloride displacement).
Equipment
-
Three-neck round-bottom flask (RBF) equipped with:
-
Oil bath with temperature controller.
Experimental Protocols
Protocol A: Acetone Reflux (Standard Laboratory Scale)
Best for ease of workup and safety.
Scale: 50 mmol (6.8 g of 3-HAP)
-
Setup: Flame-dry a 250 mL 3-neck RBF and cool under nitrogen.
-
Charging: Add 3-Hydroxyacetophenone (6.81 g, 50 mmol) and Acetone (100 mL). Stir until dissolved.
-
Base Addition: Add
(20.7 g, 150 mmol, 3.0 eq).-
Note: 3 equivalents are required: 1 eq to neutralize the phenol, 1 eq to neutralize the HCl salt, and 1 eq excess to drive kinetics.
-
-
Reagent Addition: Add 2-(Dimethylamino)ethyl chloride HCl (8.64 g, 60 mmol, 1.2 eq).
-
Optional: Add NaI (0.75 g, 5 mmol) to catalyze the reaction via the Finkelstein pathway.
-
-
Reaction: Heat to vigorous reflux (
) for 12–18 hours.-
Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM). Product is more polar than starting phenol but less polar than the salt.
-
-
Quench: Cool to room temperature. Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with acetone (2 x 20 mL). -
Concentration: Rotate evaporate the filtrate to obtain a crude oil.
Protocol B: DMF/Cesium Carbonate (High Throughput/Difficult Substrates)
Best for rapid kinetics and high yield.
-
Solvent: Replace Acetone with DMF (Dimethylformamide) or Acetonitrile .
-
Base: Use
(2.5 eq) or (3.0 eq). Cesium effect enhances phenoxide solubility. -
Temperature: Heat to
. Reaction time is typically reduced to 4–6 hours. -
Workup: Requires aqueous extraction (see Section 6) to remove DMF.
Purification: The "Self-Validating" Acid-Base Extraction
Because the product contains a basic tertiary amine, we can use pH manipulation to isolate it from non-basic impurities (unreacted phenol) without chromatography.
Figure 2: Acid-Base purification workflow.
Step-by-Step Purification:
-
Dissolve crude residue in Ethyl Acetate (EtOAc) (100 mL).
-
Acid Extraction: Extract with 1M HCl (3 x 40 mL).
-
Chemistry: The product becomes protonated (water-soluble). Unreacted phenol remains neutral (organic-soluble).
-
-
Wash: Combine acidic aqueous layers and wash with fresh EtOAc (30 mL) to remove trace neutrals.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free base product oils out.
-
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | ||
| Acetyl methyl group ( | ||
| HPLC | Single Peak | Monitor at 254 nm. Retention time shifts significantly with pH due to amine. |
| Mass Spec | [M+H]+ = 208.13 | Confirm parent ion. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete aziridinium formation. | Increase temperature to |
| Polymerization | Amine reacting with itself. | Ensure concentration is not too high (0.5M is ideal). Add reagent slowly.[1][3] |
| Emulsions | Workup pH issues. | Ensure aqueous layer is strongly basic (pH > 12) during final extraction. Use brine to break emulsions. |
| Starting Material Remains | Moisture in solvent. |
References
-
Williamson Ether Synthesis Mechanism
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Standard text for
and NGP mechanisms).
-
-
Aziridinium Ion Intermediates
- Reaction of 2-chloroethylamines with nucleophiles.
-
- Provides context on the reactivity of aziridinium species.
-
Safety Data for 2-Dimethylaminoethyl chloride
-
- Verification of toxicity and handling requirements.
-
-
General Phenol Alkylation Protocols
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Welcome to the technical support guide for the synthesis of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction outcomes. The following question-and-answer guide provides in-depth, field-proven insights into the nuances of this synthesis.
Reaction Overview: The Williamson Ether Synthesis Approach
The most common and regioselective route to synthesizing 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is via a Williamson ether synthesis. This method involves the reaction of 3-hydroxyacetophenone with a 2-(dimethylamino)ethyl halide, typically the chloride, in the presence of a base.[1][2][3] This SN2 reaction is highly reliable for forming the ether linkage at the desired meta position, avoiding the isomeric mixture issues that would arise from a Friedel-Crafts acylation approach on an ether-substituted benzene ring.[4][5][6]
Caption: General Williamson Ether Synthesis Scheme.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is disappointingly low (<50%). What are the primary factors I should investigate?
A1: Low yields in this Williamson ether synthesis can typically be traced back to one of four key areas: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal reaction conditions, or inefficient product isolation.
-
Incomplete Deprotonation: The reaction proceeds via the phenoxide ion, which is a much more potent nucleophile than the neutral phenol.[2][3] If the base used is not strong enough or is used in insufficient molar equivalents, a significant portion of the 3-hydroxyacetophenone will remain unreacted. Ensure your base is appropriate and used in at least a 1:1 molar ratio to the phenol.
-
Competing Elimination (E2) Reaction: The alkoxide/phenoxide is a strong base and can induce an E2 elimination reaction with the alkyl halide to form an alkene byproduct (N,N-dimethylethenamine), competing directly with the desired SN2 substitution.[7] While 2-(dimethylamino)ethyl chloride is a primary halide, which favors substitution, elevated temperatures can increase the rate of elimination.[7]
-
Suboptimal Temperature and Time: Like many reactions, this synthesis has an optimal temperature range. Too low, and the reaction rate will be impractically slow. Too high, and the rate of side reactions, such as E2 elimination, increases. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.
-
Purity of Reagents: Ensure the 3-hydroxyacetophenone is pure and the 2-(dimethylamino)ethyl chloride (often used as the hydrochloride salt) has been properly neutralized or is used under conditions that facilitate the free base formation in situ. The solvent must be anhydrous, especially if using a highly reactive base like sodium hydride (NaH).[2][3]
Q2: I'm seeing a lot of unreacted 3-hydroxyacetophenone in my crude product. How do I drive the reaction to completion?
A2: This is a classic sign of inefficient phenoxide formation. Here’s how to address it:
-
Choice of Base: The pKa of the phenolic proton on 3-hydroxyacetophenone is approximately 8.3. You need a base capable of quantitatively deprotonating it.
-
Strong Bases: Sodium hydride (NaH) is an excellent choice.[3] It irreversibly deprotonates the phenol, and the hydrogen gas byproduct bubbles out of the solution, driving the equilibrium forward.[2] Use at least 1.1 equivalents in an anhydrous aprotic solvent like DMF or THF.
-
Weaker Bases: Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative. However, it establishes an equilibrium. To favor the phenoxide, you may need to use it in excess (e.g., 2-3 equivalents) and often at elevated temperatures.
-
-
Anhydrous Conditions: If using NaH, any water present will consume the hydride, reducing the amount available to deprotonate your phenol. Ensure your solvent and glassware are thoroughly dried.
-
Order of Addition: A robust protocol involves adding the base to a solution of the 3-hydroxyacetophenone in the solvent first. Allow the deprotonation to proceed for 30-60 minutes (you may observe hydrogen evolution with NaH) before adding the 2-(dimethylamino)ethyl chloride. This ensures the nucleophile is pre-formed and ready to react.
Q3: What are the best solvent choices, and why?
A3: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are highly recommended.[7]
-
Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and acetone are excellent choices. These solvents can solvate the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, accelerating the rate of the SN2 reaction.[7][8]
-
Solvents to Avoid: Protic solvents like ethanol or water are poor choices. They will solvate the phenoxide through hydrogen bonding, stabilizing it and reducing its nucleophilicity. Furthermore, they will react with strong bases like NaH.
| Parameter | NaH / Anhydrous DMF | K₂CO₃ / Acetonitrile | K₂CO₃ / Acetone |
| Base Strength | Very Strong (Irreversible) | Moderate (Equilibrium) | Moderate (Equilibrium) |
| Temp. Range | 0°C to RT | Reflux (~82°C) | Reflux (~56°C) |
| Handling | Requires inert atmosphere | Easy to handle | Easy to handle |
| Typical Yield | High to Excellent | Good to High | Good |
| Key Advantage | Fast, complete deprotonation | Operational simplicity | Lower boiling point |
Q4: My purification by column chromatography is giving poor separation. Is there a more effective method?
A4: Yes. The dimethylamino group in your product is basic, which allows for a highly effective purification via acid-base extraction. This can often purify the product sufficiently without the need for chromatography.
Experimental Protocol: Acid-Base Extraction
-
After the reaction is complete, quench the mixture appropriately (e.g., by slowly adding water if NaH was used) and remove the organic solvent under reduced pressure.
-
Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while neutral or acidic impurities (like unreacted 3-hydroxyacetophenone) will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer and discard the organic layer (or wash it again to ensure complete extraction of the product).
-
Wash the acidic aqueous layer with fresh ethyl acetate or DCM to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 9). Your product will deprotonate and precipitate or form an oil.
-
Extract the now-neutral product back into an organic solvent (e.g., 3x with ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Troubleshooting workflow for low yield issues.
References
- BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation.
- BenchChem. Troubleshooting Williamson ether synthesis side reactions.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024).
- Jadhav, S. D. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. (2010). Cambridge University Press.
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
- University Experiment Guide. Experiment 06 Williamson Ether Synthesis.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Troubleshooting crystallization of 3-[2-(Dimethylamino)ethoxy]acetophenone
The following technical guide addresses the crystallization and purification challenges associated with 3-[2-(Dimethylamino)ethoxy]acetophenone .
This compound is a meta-substituted aminoalkoxy acetophenone , structurally analogous to the key intermediate for Itopride (the para-isomer).[1] Due to the meta-substitution pattern and the flexible dimethylaminoethoxy chain, this molecule exhibits a high tendency to exist as an oil or low-melting solid at room temperature.[1] Successful crystallization often requires precise control of solvent polarity, temperature, and potentially conversion to a crystalline salt form.
Part 1: Technical Analysis & Troubleshooting Strategy
Core Challenge: The "Oiling Out" Phenomenon
The primary difficulty with 3-[2-(Dimethylamino)ethoxy]acetophenone is "oiling out" (liquid-liquid phase separation) rather than nucleation.[1] This occurs because the flexible ether linkage lowers the lattice energy, and the basic nitrogen can interact with protic solvents, creating a metastable oil phase before a crystal lattice can form.
Troubleshooting Guide (Q&A Format)
Q1: My crude product is a viscous dark oil that refuses to crystallize. What is the first step? A: Do not attempt to crystallize the crude oil directly. The "oil" state often indicates retained solvent or impurities (specifically unreacted 3-hydroxyacetophenone or decomposition products) that depress the melting point.
-
Action: Dissolve the oil in a non-polar solvent (e.g., Diethyl Ether or MTBE) and wash with 5% NaOH (to remove unreacted phenol) followed by Water (to remove salts). Dry over
and evaporate. -
Critical Step: If it remains an oil, perform a solvent exchange to Heptane/IPA (9:1) and cool to -20°C. If this fails, convert to the Hydrochloride (HCl) salt (See Protocol B), which raises the melting point significantly.
Q2: I see a cloudiness, but then distinct oil droplets form on the bottom. How do I fix this? A: This is classic "oiling out." It happens when the temperature is above the metastable limit of the oiling phase but below the saturation point of the crystal.
-
Immediate Fix: Re-heat the mixture until the solution is clear. Add a "seed" crystal (if available) or scratch the glass surface vigorously at the air-liquid interface while cooling very slowly (1°C/min).
-
Solvent Adjustment: You likely have too much "poor" solvent (antisolvent). Add a small amount of the "good" solvent (e.g., Ethyl Acetate or IPA) to redissolve the oil, then cool again.
Q3: The solid I obtained is sticky and hygroscopic. Is this normal? A: The free base is likely hygroscopic due to the tertiary amine.
-
Diagnosis: If it turns to goo in air, it is absorbing moisture.
-
Solution: Dry the solid under high vacuum (< 1 mbar) at 30°C for 24 hours. Store under Argon.[2]
-
Alternative: The stickiness often indicates trapped solvent. Recrystallize from anhydrous solvents (e.g., dry Hexane/EtOAc).
Q4: Can I purify this without column chromatography? A: Yes, via Acid-Base Extraction followed by Salt Formation.[1]
-
Dissolve crude in dilute HCl (aqueous). The product goes into water; non-basic impurities stay in the organic layer (discard organic).
-
Basify aqueous layer with NaOH. Extract product into Ether.
-
Precipitate as the Hydrochloride Salt or Oxalate Salt . Salts of amino-ethers are typically high-melting, crystalline solids that are easy to filter.[1]
Part 2: Experimental Protocols
Protocol A: Crystallization of the Free Base (Low-Temperature Method)
Best for: High-purity samples where the free base solid is desired.[1]
-
Dissolution: Dissolve 5.0 g of crude oil in 10 mL of Ethyl Acetate at 40°C.
-
Antisolvent Addition: Slowly add n-Heptane (or Hexane) dropwise until a faint turbidity persists.[1]
-
Clarification: Add 0.5 mL of Ethyl Acetate to clear the solution.
-
Nucleation: Cool the solution to Room Temperature (RT). If oiling occurs, scratch the flask walls.
-
Deep Cooling: Place the flask in a freezer at -20°C for 12–24 hours.
-
Filtration: Filter the resulting white needles quickly (cold filtration) and wash with cold Heptane.
Protocol B: Preparation & Crystallization of the Hydrochloride Salt (Recommended)
Best for: Routine isolation, storage, and high-purity requirements.
-
Preparation: Dissolve 10.0 g of the free base oil in 50 mL of dry Diethyl Ether (or MTBE).
-
Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
pH Check: Continue addition until the supernatant is acidic (pH ~2 on wet paper).
-
-
Digestion: Stir the suspension at 0°C for 30 minutes to ensure the amorphous solid converts to a crystalline form.
-
Filtration: Filter the solid under Nitrogen (to prevent moisture absorption).
-
Recrystallization (if needed): Dissolve the salt in boiling Isopropanol (IPA) . Add Ethyl Acetate until cloudy, then cool slowly to 4°C.
Part 3: Data & Visualization
Table 1: Solvent System Compatibility
| Solvent System | Role | Application | Risk of Oiling Out |
| Ethyl Acetate / Hexane | Recrystallization | Free Base | Moderate |
| Isopropanol (IPA) | Solvent | HCl Salt | Low |
| Ethanol / Diethyl Ether | Precipitation | HCl Salt | Low |
| Water / Methanol | Solvent | Not Recommended | High (Hydrolysis/Solubility issues) |
| Toluene | Solvent | Free Base | High (Solubility too high) |
Figure 1: Troubleshooting Logic Flowchart
Caption: Decision matrix for processing 3-[2-(Dimethylamino)ethoxy]acetophenone, prioritizing salt formation for oily intermediates.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amino-ether purification and salt formation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard techniques for drying and recrystallizing organic bases).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Strategies for overcoming "oiling out" in pharmaceutical intermediates).
-
PubChem. (n.d.).[3] Compound Summary: Acetophenone Derivatives. National Library of Medicine. (General physical properties of acetophenone class).
Sources
Technical Support Center: Minimizing O-alkylation vs. C-alkylation Side Products
Welcome to the technical support center for navigating the complexities of enolate alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of controlling C- versus O-alkylation. Enolates are ambident nucleophiles, meaning they possess two reactive sites: the α-carbon and the oxygen.[1][2] This duality can lead to a mixture of C-alkylated and O-alkylated products, complicating synthetic pathways and reducing yields.[3][4] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you selectively steer your reaction toward the desired product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of C- and O-alkylated products. What are the key factors that control this selectivity?
A1: The competition between C- and O-alkylation is a classic challenge in organic synthesis governed by a delicate interplay of several factors.[3] Understanding and manipulating these variables is key to achieving high selectivity. The primary factors include:
-
The Electrophile: The nature of the alkylating agent is arguably the most significant factor.[5] Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for predicting the outcome.[6][7] The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.[8]
-
Hard electrophiles (e.g., silyl halides like TMSCl, alkyl sulfates, oxonium ions) preferentially react with the hard oxygen atom, leading to O-alkylation.[1][6][9] The formation of a strong O-Si bond, for instance, makes O-silylation a highly favorable process both kinetically and thermodynamically.[3]
-
Soft electrophiles (e.g., alkyl iodides, bromides, and tosylates) favor reaction with the soft carbon atom, resulting in C-alkylation.[6][9]
-
-
The Counter-ion: The metal counter-ion associated with the enolate plays a crucial role.
-
Small, highly coordinating cations like Li⁺ strongly associate with the hard oxygen atom. This association can sterically hinder the approach of the electrophile to the oxygen, thereby favoring C-alkylation.[10]
-
Larger, less coordinating cations like K⁺ or the use of crown ethers to sequester the cation can lead to a more "naked," reactive enolate where the oxygen is more accessible, thus increasing the proportion of O-alkylation.[4]
-
-
The Solvent: The solvent environment significantly influences the reactivity of the enolate.
-
Protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen atom of the enolate, effectively solvating it and reducing its nucleophilicity. This shielding of the oxygen promotes C-alkylation.[11]
-
Polar aprotic solvents (e.g., DMSO, HMPA, DMF) are excellent at solvating the metal counter-ion, leaving a more reactive, "naked" enolate anion.[4][5] This increased reactivity at the more electronegative oxygen atom often leads to a higher proportion of O-alkylation.[4]
-
Weakly polar, non-coordinating solvents (e.g., THF, diethyl ether) are commonly used to favor C-alkylation, especially in conjunction with lithium enolates.[5]
-
-
Temperature and Reaction Control: The reaction can be under either kinetic or thermodynamic control.[12][13]
-
Kinetic control (low temperatures, strong, non-equilibrating conditions) favors the fastest-forming product. O-alkylation is often the kinetically favored pathway as the oxygen atom typically bears a higher negative charge density.[3]
-
Thermodynamic control (higher temperatures, weaker bases, longer reaction times) favors the most stable product.[14] The C-alkylated product is usually more thermodynamically stable due to the formation of a strong carbon-carbon bond and the regeneration of the very stable carbonyl group.[1]
-
Q2: How can I design my experiment to specifically favor C-alkylation?
A2: To maximize the yield of the C-alkylated product, you need to create conditions that disfavor reaction at the oxygen atom and promote reaction at the carbon. Here is a general strategy:
-
Choose a Soft Electrophile: This is the most critical choice. Use an alkyl iodide or bromide.[6] These are classic soft electrophiles that have a strong preference for the soft carbon nucleophile.
-
Use a Lithium Base: Generate a lithium enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[4] The small Li⁺ cation will coordinate tightly to the oxygen, sterically shielding it.[10]
-
Select a Weakly Coordinating Solvent: Tetrahydrofuran (THF) is a standard choice.[5] It is a weakly polar solvent that effectively dissolves the lithium enolate without strongly solvating the cation, thus maintaining the Li-O association.
-
Employ Thermodynamic Conditions (if possible): If your enolate can equilibrate, running the reaction at a slightly higher temperature (e.g., warming from -78 °C to room temperature) can allow the reaction to reach thermodynamic equilibrium, which favors the more stable C-alkylated product. However, for irreversible alkylations with strong bases like LDA, the initial product formed is the one you will isolate.[15]
Here's a summary table for favoring C-alkylation:
| Factor | Recommended Condition | Rationale |
| Electrophile | Alkyl Iodide (R-I), Alkyl Bromide (R-Br) | Soft electrophile reacts with soft carbon site (HSAB Principle).[6][9] |
| Base/Counter-ion | LDA, LHMDS (Lithium bases) | Li⁺ coordinates with and blocks the oxygen atom.[10] |
| Solvent | THF, Diethyl Ether | Weakly coordinating; maintains Li-O bond.[5] |
| Temperature | Varies; often low initially | Can be warmed to favor the more stable thermodynamic product. |
Troubleshooting Guide
Problem: My reaction is still producing significant amounts of the O-alkylated ether, even when using an alkyl bromide.
-
Possible Cause 1: Your enolate is too reactive ("naked"). This can happen if your solvent is too polar or if you are using a larger counter-ion (Na⁺, K⁺).
-
Solution: Switch to a lithium base (LDA or LHMDS) if you are not already using one. Ensure your solvent is THF and that it is rigorously anhydrous. The presence of additives like HMPA or DMPU, sometimes used to increase reactivity, will strongly favor O-alkylation and should be avoided.[5]
-
-
Possible Cause 2: The electrophile is harder than anticipated. While alkyl bromides are generally soft, certain structural features can increase their hardness.
-
Solution: Switch to the corresponding alkyl iodide. Iodide is a softer leaving group than bromide, making the alkyl iodide a softer electrophile, which will further favor C-alkylation.[6]
-
Problem: I want to synthesize a silyl enol ether (O-alkylation), but I'm getting some C-silylated product or no reaction.
-
Possible Cause 1: The reaction conditions are favoring C-alkylation.
-
Solution: To favor O-alkylation, you need to do the opposite of the C-alkylation strategy. Use a hard electrophile like trimethylsilyl chloride (TMSCl).[3] Generate the enolate with a potassium base like KHMDS in a polar aprotic solvent like DMF, or in THF with an additive like HMPA or a crown ether (e.g., 18-crown-6) to sequester the cation.[4] These conditions create a highly reactive "naked" enolate where the oxygen is readily accessible.[4]
-
-
Possible Cause 2: The electrophile is not reactive enough.
-
Solution: For silylation, trimethylsilyl triflate (TMSOTf) is a much more reactive (harder) electrophile than TMSCl and will strongly favor O-silylation.
-
Experimental Protocols
Protocol 1: Selective C-Alkylation of 2-Methylcyclohexanone (Kinetic Control)
This protocol is designed to form the less-substituted (kinetic) enolate and alkylate it at the carbon position.[15][16][17]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
2-Methylcyclohexanone
-
Methyl Iodide (CH₃I)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).[18]
-
LDA Formation: In a round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the kinetic lithium enolate.[15][19]
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows consumption of the starting material.[18]
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[18] Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[18] Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2,6-dimethylcyclohexanone.
References
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Available from: [Link]
-
Fiveable. Kinetic vs. Thermodynamic Enolates Definition. Available from: [Link]
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University of Liverpool. Lecture 4 Enolates in Synthesis. Available from: [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates. Available from: [Link]
-
Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. Imperial College London. Available from: [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Available from: [Link]
-
Khan Academy. Kinetic and thermodynamic enolates. Available from: [Link]
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Williams, R. M. (n.d.). CHEM 330 Topics Discussed on Oct 2. Colorado State University. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
Seitz, C. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry. Available from: [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]
-
Fiveable. Alkylation of enolates. Organic Chemistry II Class Notes. Available from: [Link]
-
Wikipedia. HSAB theory. Available from: [Link]
-
University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. Available from: [Link]
-
Science of Synthesis. (n.d.). Protonation, Alkylation, Arylation, and Vinylation of Enolates. Thieme. Available from: [Link]
-
Chemistry Steps. How to Alkylate a Ketone. Available from: [Link]
-
AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Available from: [Link]
-
JoVE. (2023, April 30). Reactivity of Enolate Ions. Available from: [Link]
-
Lumen Learning. 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Available from: [Link]
-
Mendez, F., & Gazquez, J. L. (1994). Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. (2021, August 13). 4.2: Hard and Soft Acids and Bases. Available from: [Link]
-
ResearchGate. (2025, September 21). Alkylations of Enols and Enolates. Available from: [Link]
-
ResearchGate. (n.d.). Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. Available from: [Link]
-
The Organic Chemist. (2023, May 18). Enol(ate)s 2: Reactivity of Enolates. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023, November 23). 22.6 Reactivity of Enolate Ions. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the alkylation of ketones. Available from: [Link]
-
Freriks, I. L., De Koning, L. J., & Nibbering, N. M. M. (1991). Gas-phase ambident reactivity of monohydrated enolate anions. The Journal of Organic Chemistry. Available from: [Link]
-
PTC Organics, Inc. PTC C-Alkylation of a Non-Activated Ketone. Available from: [Link]
-
Unlock Chemystery. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! YouTube. Available from: [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
Organic Chemistry Tutor. Alkylation of Enolates. Available from: [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Available from: [Link]
-
Jasperse, J. (n.d.). Chapter 22 (Enolate Chemistry) Reaction Summary. Available from: [Link]
-
Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Available from: [Link]
-
Reddit. (2021, December 21). Enolate alkylation problem. r/Chempros. Available from: [Link]
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Controlling moisture sensitivity in acetophenone derivative synthesis
Technical Support Center: Synthesis of Acetophenone Derivatives
A Guide to Controlling Moisture Sensitivity for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of acetophenone derivatives. The presence of water, even in trace amounts, is a frequent cause of failed or low-yielding reactions in this area of organic synthesis. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and control moisture-related issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding moisture sensitivity.
Q1: Why is moisture control so critical when synthesizing acetophenone derivatives?
A: Moisture control is paramount because water can act as an unwanted nucleophile or a proton source, leading to several detrimental outcomes.[1][2] Many syntheses of acetophenone derivatives employ moisture-sensitive reagents and catalysts. For instance, in Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) can be hydrolyzed and deactivated by water.[3] In Grignard reactions, which are used to create more complex derivatives, the Grignard reagent is a strong base and will be readily quenched by water, converting it into an unreactive hydrocarbon.[1][4] This not only consumes your expensive reagent but halts the desired reaction, leading to significantly reduced or zero yield.
Q2: What are the primary sources of moisture in my reaction setup?
A: Moisture can be introduced from several seemingly benign sources. The most common culprits include:
-
Atmospheric Humidity: Air entering the reaction vessel is a major source.[5]
-
Adsorbed Water on Glassware: Even glassware that appears dry to the eye has a thin film of water adsorbed on its surface.[5]
-
Improperly Dried Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not dried and stored correctly.[6][7]
-
Hygroscopic Reagents: Many reagents, particularly anhydrous salts used as catalysts or reactants, can absorb water from the atmosphere.[8]
Q3: What is the difference between "washing" with brine and using a solid drying agent?
A: These are two distinct steps in the workup process designed to remove water. A "brine wash" involves shaking the organic layer with a saturated aqueous solution of sodium chloride.[9] This process removes the bulk of dissolved water from the organic solvent due to the high salt concentration, which reduces the solubility of water in the organic phase.[9] Following this, a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), is added to the organic layer.[10] These anhydrous inorganic salts bind with the remaining trace amounts of water by forming hydrates, effectively "drying" the solvent before product isolation.[11]
Q4: How can I be certain my solvents and reagents are sufficiently dry?
A: For a definitive quantitative measurement of water content, Karl Fischer titration is the industry-standard method.[12][13] It is highly sensitive and can detect water content down to the parts-per-million (ppm) level.[14] For many applications, qualitative indicators are sufficient. For instance, when drying tetrahydrofuran (THF) with a sodium/benzophenone still, a deep blue or purple color indicates that the solvent is anhydrous.[15] Newer techniques, such as ¹⁹F NMR-based aquametry, offer a rapid and highly sensitive alternative for in-situ water determination.[12][16]
Q5: Is it acceptable to reuse drying agents like molecular sieves?
A: While some drying agents, particularly molecular sieves, can be regenerated by heating them under a high vacuum for several hours, caution is advised.[15] For highly moisture-sensitive reactions, it is always best practice to use freshly activated or newly purchased drying agents to avoid the risk of introducing contaminants or incompletely regenerated (still wet) material into your reaction.
Section 2: Troubleshooting Guide for Moisture-Related Issues
When experiments yield unexpected results, use this guide to diagnose the problem.
| Problem | Probable Cause | Solution & Scientific Rationale |
| Low or No Product Yield | Deactivation of Reagents or Catalysts: Water has reacted with and destroyed your key reagents. This is especially common with Grignard reagents (RMgX) and Lewis acids (AlCl₃, ZnBr₂).[1][4][17] | Ensure rigorous anhydrous conditions. Use solvents dried over an appropriate agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for ethers).[15] Dry all glassware in an oven (125°C overnight) or by flame-drying under an inert atmosphere (N₂ or Ar) immediately before use.[5][18] Transfer reagents using syringe techniques under positive inert gas pressure.[18][19] |
| Unfavorable Reaction Equilibrium: In reactions that produce water as a byproduct (e.g., Claisen-Schmidt condensation, acetal formation), the presence of water can push the equilibrium back towards the starting materials, preventing product formation.[20][21][22] | Actively remove water as it forms. Use a Dean-Stark apparatus with a suitable azeotroping solvent (like toluene). The apparatus physically separates the water from the refluxing solvent, driving the reaction to completion according to Le Châtelier's principle.[20][21][23] | |
| Formation of Unexpected Side Products | Hydrolysis of Reactants or Products: Water can cause the hydrolysis of sensitive functional groups on either your starting materials or your desired acetophenone derivative, leading to impurities.[8] | Maintain anhydrous conditions and perform a careful workup. Ensure the reaction is protected from moisture. During the workup, quench the reaction carefully (e.g., by slowly adding it to ice-water) and proceed with extraction promptly to minimize contact time with the aqueous phase. |
| Reaction Fails to Initiate (e.g., Grignard) | Passivation of Metal Surface: For reactions involving metals like magnesium (for Grignard reagent formation), a trace amount of moisture can create an inert layer of magnesium oxide or hydroxide on the metal surface, preventing the reaction from starting.[4] | Activate the metal surface immediately before use. Flame-dry the flask containing the magnesium turnings under vacuum or a stream of inert gas.[24] A small crystal of iodine can be added; its vapor will etch the metal surface, exposing fresh, reactive magnesium. Once the solvent is added, the characteristic brown color of iodine will disappear upon reaction initiation.[24] |
Section 3: Key Protocols and Methodologies
Adherence to proper technique is the foundation of successful moisture-sensitive synthesis.
Protocol 1: Rigorous Drying of Glassware
-
Oven Drying (Preferred for most applications):
-
Clean and rinse all glassware (reaction flask, condenser, addition funnel, stir bar).
-
Place in a laboratory oven at >120°C for at least 4 hours, or ideally, overnight.[5]
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of dry inert gas (N₂ or Ar) to cool. This prevents atmospheric moisture from being drawn in and adsorbing onto the surfaces as the apparatus cools.[18]
-
-
Flame Drying (For immediate use):
-
Assemble the clean glassware.
-
Heat the entire apparatus evenly with a heat gun or a gentle, brushing Bunsen burner flame under a vacuum or a slow flow of inert gas.
-
Pay special attention to ground glass joints. Continue heating until all visible moisture has evaporated.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Protocol 2: Selection and Use of Solvent Drying Agents
The choice of drying agent depends on the solvent and its compatibility.
| Drying Agent | Capacity | Speed | Compatibility & Use Cases |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | General-purpose drying agent for most organic solvents. It is slightly acidic, so it should not be used for acid-sensitive compounds.[6] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral and inexpensive. A good general-purpose drying agent, but it works slowly and can leave a higher residual water content than MgSO₄.[6][11] |
| Calcium Chloride (CaCl₂) | High | Medium | Effective for hydrocarbons and alkyl halides. However, it can form complexes with alcohols, amines, and some carbonyl compounds, so it should be avoided with these functional groups.[6] |
| Molecular Sieves (3Å or 4Å) | Low | Fast | Excellent for achieving very low water content (<10 ppm).[5] They are often used for final drying or for storing already-dried solvents. 3Å sieves are ideal for drying ethanol and methanol, as they exclude these molecules while trapping water. 4Å sieves are used for many other common solvents.[15] |
| Calcium Hydride (CaH₂) | N/A (Reactive) | Medium | A highly efficient, reactive drying agent for ethers, hydrocarbons, and halogenated solvents. It reacts with water to produce H₂ gas and Ca(OH)₂. It should not be used with protic solvents (alcohols, acids) or some carbonyl compounds.[14][15] |
Procedure for Drying Dichloromethane (DCM) with Calcium Hydride:
-
Obtain a bottle of commercially available DCM.
-
Add calcium hydride (CaH₂) to the solvent (approx. 5-10 g per liter).
-
Stir or let stand overnight. The reaction with water produces hydrogen gas, so the vessel should be loosely capped or equipped with a drying tube to vent pressure.
-
Distill the DCM from the CaH₂ under an inert atmosphere. Collect the distillate in an oven-dried flask.
-
The freshly distilled, anhydrous DCM should be used immediately or stored over activated 4Å molecular sieves in a sealed container.[15]
Protocol 3: Using a Dean-Stark Apparatus for Water Removal
This apparatus is essential for driving equilibrium reactions that produce water.
-
Set up the reaction in a round-bottom flask with a stir bar and a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). The solvent must also be less dense than water.[20][23]
-
Attach the Dean-Stark trap to the flask and a reflux condenser to the top of the trap.[23]
-
Fill the trap with the reaction solvent (e.g., toluene) up to the level of the side-arm.[17]
-
Heat the reaction mixture to reflux. The vapor of the water-solvent azeotrope will rise, condense, and collect in the trap.[25]
-
In the trap, the immiscible liquids will separate. The denser water will sink to the bottom of the graduated collection tube, while the less dense organic solvent will overflow from the side-arm and return to the reaction flask.[23][25]
-
The reaction is complete when water stops collecting in the trap. The volume of collected water can be monitored to track the reaction's progress.[21]
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: Step-by-step workflow for excluding moisture.
References
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 13, 2026, from [Link]
-
Drying of Organic Solvents. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
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Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved February 13, 2026, from [Link]
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Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
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Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
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Dean-Stark apparatus. (n.d.). RSC Education. Retrieved February 13, 2026, from [Link]
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A Method for Detecting Water in Organic Solvents. (n.d.). Chemistry. Retrieved February 13, 2026, from [Link]
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Using Drying Agents. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
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Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
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Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]
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A Method for Detecting Water in Organic Solvents. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]
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Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
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Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. Retrieved February 13, 2026, from [Link]
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Dean-Stark apparatus. (2016, May 13). YouTube. Retrieved February 13, 2026, from [Link]
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A test method for determining water in organic solvents. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]
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Chemistry Teaching Labs - Removing residual water from organic solutions. (n.d.). University of York. Retrieved February 13, 2026, from [Link]
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Water content in organic solvents. (n.d.). Mettler Toledo. Retrieved February 13, 2026, from [Link]
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How to store, use, and preserve anhydrous compounds. (2018, March 15). Reddit. Retrieved February 13, 2026, from [Link]
-
Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). Organic Chemistry Class Notes. Retrieved February 13, 2026, from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved February 13, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 13, 2026, from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved February 13, 2026, from [Link]
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015, March 17). Retrieved February 13, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved February 13, 2026, from [Link]
-
Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 13, 2026, from [Link]
-
Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Retrieved February 13, 2026, from [Link]
-
Moisture treatment in Grignard reaction vessel. (2022, September 7). Reddit. Retrieved February 13, 2026, from [Link]
-
33 questions with answers in ACETOPHENONES. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Purification strategies for sticky oil intermediates in Rivastigmine synthesis
A Guide to the Purification of Sticky Oil Intermediates
Welcome to the technical support center for drug development professionals. As a Senior Application Scientist, I understand that the synthesis of active pharmaceutical ingredients (APIs) like Rivastigmine can present unique challenges, particularly when dealing with non-crystalline, "sticky" intermediates. These oily compounds are notoriously difficult to purify, often leading to yield loss and batch-to-batch inconsistency.
This guide is structured as an interactive FAQ and troubleshooting manual. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these strategies to your specific experimental context.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial work-up after the carbamoylation reaction results in a persistent, unmanageable emulsion. How can I break it and efficiently extract my crude product?
This is a common issue when quenching the reaction between (S)-3-(1-(dimethylamino)ethyl)phenol and N-ethyl-N-methylcarbamoyl chloride. The presence of the basic tertiary amine in the product, along with potential unreacted starting materials and salts, can stabilize oil-in-water emulsions.
Underlying Cause: The amphiphilic nature of the Rivastigmine base and related intermediates allows them to act as surfactants at the interface of the organic and aqueous layers. Vigorous mixing during quenching exacerbates this problem.
Troubleshooting Protocol: Emulsion Breaking & Optimized Extraction
-
Quenching: Instead of quenching with water directly, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This neutralizes any acidic byproducts (like HCl from the carbamoyl chloride) and reduces the solubility of organic materials in the aqueous phase. Add the quenching solution slowly with gentle stirring.
-
Solvent Choice: Ensure your extraction solvent is appropriate. While ethyl acetate is common, it has some miscibility with water which can contribute to emulsions. Consider using a less polar solvent like toluene or dichloromethane (DCM).
-
Breaking the Emulsion:
-
Brine Wash: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to dehydrate it, forcing the separation of the organic phase.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a highly effective mechanical method for separating the layers.
-
Filtration: For small-scale reactions, passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interfacial tension.
-
-
Drying: After separation, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration. Residual water can cause the final product to "oil out" instead of crystallizing.
FAQ 2: I have isolated the crude Rivastigmine base as a thick, yellow-brown oil. Column chromatography is my next step, but I'm worried about streaking and poor separation. How can I optimize this?
Flash column chromatography is a powerful tool, but it requires careful optimization for basic, oily compounds like Rivastigmine to prevent the product from tailing or streaking down the column, which leads to poor separation from impurities.[1]
Underlying Cause: The silica gel stationary phase is acidic (due to surface silanol groups, Si-OH). The basic dimethylamino group on Rivastigmine can interact strongly and irreversibly with these acidic sites, causing the compound to smear across many fractions instead of eluting as a tight band.
dot
Caption: Decision workflow for purifying basic oily compounds.
Experimental Protocol: Optimized Flash Chromatography
-
Stationary Phase Selection:
-
Deactivated Silica: The most common approach is to use standard silica gel but deactivate the acidic sites. This is achieved by adding a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate).
-
Alumina: Alternatively, using a basic or neutral alumina column can circumvent the issue of acidic sites entirely.[2]
-
-
Mobile Phase (Eluent) Selection:
-
Use TLC to determine the optimal solvent system. Run TLC plates in various ratios of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol).
-
Crucially, add 1% TEA to your TLC solvent jars to accurately predict the behavior on the column.
-
Aim for an Rf value of 0.25-0.35 for the Rivastigmine spot to ensure good separation.
-
-
Sample Loading (Critical for Oils):
-
Dry Loading (Recommended): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite® to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the oil from streaking and ensures a narrow starting band.
-
Wet Loading: If dry loading is not feasible, dissolve the oil in the absolute minimum volume of a strong solvent (like dichloromethane or toluene) and carefully apply it to the top of the column.
-
-
Running the Column:
-
Start with a less polar solvent mixture to elute non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
| Parameter | Recommendation for Oily Intermediates | Rationale |
| Stationary Phase | Silica Gel (+ 1% TEA in eluent) or Neutral Alumina | Neutralizes acidic sites, preventing streaking of the basic amine product.[1][2] |
| Mobile Phase | Hexane/Ethyl Acetate + 1% TEA | Good balance of polarity for Rivastigmine and its common impurities. TEA is essential. |
| Sample Loading | Dry loading (adsorbed onto silica/Celite®) | Prevents the oil from dissolving poorly at the column head and streaking. Ensures a narrow band. |
| Target Rf | 0.25 - 0.35 | Provides the best resolution between the target compound and nearby impurities. |
FAQ 3: Can I avoid chromatography? My yields are low and the process is time-consuming. Are there alternative purification strategies for the oily Rivastigmine base?
Yes, chromatography can be resource-intensive. An acid-base liquid-liquid extraction is an excellent and scalable alternative that leverages the chemical properties of Rivastigmine for purification. This classical technique is highly effective at removing non-basic (neutral or acidic) impurities.
Underlying Cause: The dimethylamino group in Rivastigmine is basic and can be protonated by an acid to form a water-soluble ammonium salt. Most organic impurities from the synthesis will not have this basic handle and will remain in the organic phase.
dot
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Purification of Rivastigmine Base
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The Rivastigmine will react to form the hydrochloride salt and move into the aqueous layer. Extract the organic layer 2-3 times with fresh aqueous HCl to ensure complete transfer.
-
Combine & Wash: Combine all the acidic aqueous extracts. At this stage, you can perform a "back-wash" with a fresh portion of organic solvent (e.g., toluene) to remove any non-basic impurities that may have been carried over. Discard this wash.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃), with stirring until the pH is strongly basic (pH > 10). The Rivastigmine hydrochloride salt will be deprotonated back to the free base, which will precipitate or form an oily layer.
-
Product Extraction: Extract the basified aqueous solution 3 times with a fresh organic solvent (e.g., toluene, DCM, or ethyl acetate).
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified Rivastigmine base as an oil.
This purified oil is often of sufficient quality for the final salt formation step to produce Rivastigmine tartrate, which is a stable, crystalline solid.[3][4]
References
-
ResearchGate. Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. [Online] Available at: [Link]
- Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.
- Google Patents. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates.
-
Der Pharma Chemica. Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. [Online] Available at: [Link]
-
Justia Patents. synthesis of novel intermediate(s) for preparing rivastigmine. [Online] Available at: [Link]
- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
- Google Patents. CN101016257A - Intermediate of rivastigmine, preparation and application thereof.
-
ResearchGate. Purification of non polar compounds?. [Online] Available at: [Link]
-
AOCS. Determination of Polar Compounds in Used Frying Oils and Fats by Adsorption Chromatography. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. [Online] Available at: [Link]
-
YouTube. column chromatography & purification of organic compounds. [Online] Available at: [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Online] Available at: [Link]
- Google Patents. EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Ether and Ketone Functional Groups
In the landscape of molecular analysis, Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique.[1][2] For researchers, scientists, and professionals in drug development, the ability to accurately identify and differentiate functional groups is paramount. This guide provides an in-depth comparison of the FTIR spectral characteristics of two crucial functional groups: ethers and ketones. Moving beyond a simple recitation of wavenumbers, we will explore the underlying principles that govern their spectral behavior, detail rigorous experimental protocols, and present comparative data to empower you in your analytical endeavors.
The Vibrational Language of Ethers and Ketones: A Tale of Two Bonds
At the heart of FTIR spectroscopy lies the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation passes through a sample, energy is absorbed at frequencies corresponding to these vibrations, creating a unique spectral fingerprint.[3] The key to distinguishing ethers from ketones lies in understanding the vibrational characteristics of their defining bonds: the C-O single bond in ethers and the C=O double bond (carbonyl) in ketones.
Ethers (R-O-R') : The defining spectral feature of an ether is the stretching vibration of the C-O-C bond. This vibration typically gives rise to a strong, sharp absorption band in the region of 1300-1000 cm⁻¹.[4][5] The exact position of this peak is sensitive to the nature of the R and R' groups. For instance, aliphatic ethers generally show a C-O stretch around 1150-1085 cm⁻¹, while aryl alkyl ethers exhibit two distinct C-O stretching bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. The presence of two bands in aryl ethers is due to the influence of the aromatic ring on the C-O bond character.
Ketones (R-C(=O)-R') : The carbonyl group (C=O) of a ketone is one of the most recognizable functional groups in an IR spectrum, producing a very strong and sharp absorption band.[6][7] This intensity is a direct result of the large change in dipole moment during the C=O stretching vibration.[8] For a simple saturated aliphatic ketone, this characteristic peak appears in the range of 1725-1705 cm⁻¹.[4][9]
The following diagram illustrates the fundamental difference in the bond stretching that gives rise to the primary IR absorption bands for ethers and ketones.
Caption: Primary vibrational modes for ethers and ketones.
Factors Influencing Absorption Frequencies: A Deeper Dive
While the general regions for C-O and C=O stretching are well-defined, several structural factors can shift these absorption frequencies. Understanding these effects is crucial for accurate spectral interpretation.
For Ketones (C=O Stretch):
-
Conjugation: When a carbonyl group is conjugated with a C=C double bond or an aromatic ring, the C=O stretching frequency is lowered by 20-40 cm⁻¹.[3][9][10] This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group, thereby weakening the bond and lowering the vibrational frequency.
-
Ring Strain: Incorporating a carbonyl group into a small ring (5-membered or smaller) increases the stretching frequency.[3][10][11] For example, a five-membered ring ketone absorbs around 1750 cm⁻¹, while a four-membered ring ketone absorbs at an even higher frequency of approximately 1780 cm⁻¹.[12] This is because the C-C bonds adjacent to the carbonyl group have more p-character to accommodate the strained ring, which in turn imparts more s-character to the C=O bond, strengthening it.
-
Electronic Effects: Electron-withdrawing groups attached to the α-carbon can increase the C=O stretching frequency due to an inductive effect that strengthens the carbonyl bond. Conversely, electron-donating groups can slightly lower the frequency.[10]
For Ethers (C-O Stretch):
-
Substitution: The degree of substitution on the carbons adjacent to the ether oxygen can influence the C-O stretching frequency.
-
Ring Strain: Similar to ketones, incorporating an ether linkage into a strained ring, such as an epoxide, will affect the C-O stretching frequencies.
The following table summarizes the characteristic FTIR absorption ranges for ethers and ketones and the key factors that influence them.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Factors Lowering Frequency | Factors Raising Frequency |
| Aliphatic Ether | C-O Stretch | 1150 - 1085 | - | Ring Strain |
| Aryl Alkyl Ether | C-O Stretch | 1275 - 1200 (asym), 1075 - 1020 (sym) | - | - |
| Saturated Ketone | C=O Stretch | 1725 - 1705 | - | α-Halogenation |
| α,β-Unsaturated Ketone | C=O Stretch | 1685 - 1665 | Conjugation | - |
| Aryl Ketone | C=O Stretch | 1690 - 1680 | Conjugation | - |
| Cyclic Ketone (6-membered) | C=O Stretch | ~1715 | - | - |
| Cyclic Ketone (5-membered) | C=O Stretch | ~1750 | - | Ring Strain |
| Cyclic Ketone (4-membered) | C=O Stretch | ~1780 | - | Ring Strain |
Experimental Protocols: Ensuring Data Integrity
The quality of an FTIR spectrum is highly dependent on proper sample preparation.[13][14] The choice of method depends on the physical state of the sample.
Workflow for FTIR Sample Analysis
Caption: General workflow for FTIR sample analysis.
A. For Liquid Samples:
-
Neat Liquid on Salt Plates:
-
Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[15]
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.[15]
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum. Causality: This method is simple and quick for pure liquids. The path length is not precisely controlled, which can affect quantitative analysis but is often sufficient for qualitative identification. Salt plates are transparent to IR radiation in the mid-IR region.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.
-
Apply a drop of the liquid sample directly onto the crystal surface.
-
Acquire the spectrum. Causality: ATR is a very popular technique due to its minimal sample preparation.[16] The IR beam interacts with the sample at the surface of the crystal, making it ideal for both liquids and solids. The effective path length is constant, which is beneficial for quantitative work.
-
B. For Solid Samples:
-
Potassium Bromide (KBr) Pellet:
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder and mix thoroughly.[13]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[13]
-
Place the pellet in the sample holder for analysis. Causality: This technique produces high-quality spectra for many solids. The KBr acts as an IR-transparent matrix. Proper grinding is crucial to minimize light scattering, which can distort the spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Place the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Acquire the spectrum. Causality: As with liquids, ATR for solids is fast and requires no sample dilution. It is particularly useful for intractable solids or powders. Good contact is essential for a strong signal.
-
Comparative Analysis: Distinguishing Ethers and Ketones in Practice
The primary distinguishing feature between an ether and a ketone is the presence of a strong C=O stretch between 1800 and 1650 cm⁻¹ for the ketone, which will be absent for the ether.[17] The ether will instead display a strong C-O stretch in the 1300-1000 cm⁻¹ region.[5][18] While ketones also have C-C-C bending and other vibrations in the fingerprint region (below 1500 cm⁻¹), the C-O stretch of an ether is typically more intense and a more reliable diagnostic peak in that region.
Logical Flow for Differentiating Ethers and Ketones
Caption: Decision process for identifying ethers and ketones.
Quantitative Analysis: From Identification to Quantification
FTIR spectroscopy can also be used for quantitative analysis, typically by relating the absorbance of a characteristic peak to the concentration of the analyte, following the Beer-Lambert Law.[19][20] For this, a calibration curve is constructed by measuring the absorbance of a series of standards of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
For ketones, the strong and well-defined C=O stretching band is an excellent choice for quantification. For ethers, the C-O stretching band can be used, although care must be taken to avoid overlapping peaks from other functional groups in the fingerprint region.
Conclusion
The differentiation of ether and ketone functional groups by FTIR spectroscopy is a clear and robust process, predicated on the distinct vibrational energies of the C-O single bond and the C=O double bond. While ethers present a characteristic strong absorption in the 1300-1000 cm⁻¹ range, ketones are defined by a very strong and sharp peak around 1700 cm⁻¹. An expert understanding of how factors like conjugation and ring strain modulate these frequencies, coupled with meticulous sample preparation, empowers the researcher to move beyond simple identification to a nuanced structural elucidation. This guide provides the foundational knowledge and practical protocols to confidently apply FTIR spectroscopy in the critical analysis of these ubiquitous functional groups.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
Infrared Spectrometry. Michigan State University. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]
-
Carbonyl - compounds - IR - spectroscopy. [Link]
-
IR: ketones. University of Calgary. [Link]
-
IR Absorption Frequencies. Northern Illinois University. [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
How to Prepare Samples for FTIR Testing. Rocky Mountain Labs. [Link]
-
Unlocking FTIR: From Fundamentals to Sample Prep. White Bear Photonics. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]
-
Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. OpenStax. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Introduction to Spectroscopy. Cengage. [Link]
-
Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]
-
IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
Infrared Spectroscopy. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. [Link]
-
Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. PMC. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
Sources
- 1. whitebearphotonics.com [whitebearphotonics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. www1.udel.edu [www1.udel.edu]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 20. Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic routes for 3-[2-(Dimethylamino)ethoxy]acetophenone
Comparative Guide to Synthetic Routes for 3-[2-(Dimethylamino)ethoxy]acetophenone
Executive Summary
This guide evaluates the synthetic strategies for 3-[2-(Dimethylamino)ethoxy]acetophenone (CAS: Analogous to 20809-03-4 for 4-isomer), a critical intermediate in the synthesis of acetylcholinesterase inhibitors and other CNS-active pharmaceutical ingredients (APIs).
The synthesis hinges on the formation of an aryl-alkyl ether bond at the meta position of the acetophenone ring. We compare three distinct methodologies:
-
Route A (Williamson Ether Synthesis): The industrial workhorse using alkyl halides.
-
Route B (Mitsunobu Coupling): A mild, reagent-driven approach for lab-scale discovery.
-
Route C (Stepwise Alkylation): A modular approach maximizing intermediate control.
Route Analysis
Route A: Classical Williamson Ether Synthesis (The Industry Standard)
This route relies on the nucleophilic substitution (
-
Mechanism: The base deprotonates the phenol (pKa ~9.5), generating a phenoxide anion. This nucleophile attacks the primary carbon of the alkyl chloride, displacing the chloride ion.
-
Reagents:
Experimental Protocol (Optimized for 10g Scale):
-
Activation: Charge a 250 mL round-bottom flask with 3-hydroxyacetophenone (10.0 g, 73.5 mmol) and anhydrous acetone (150 mL). Add finely ground anhydrous
(30.5 g, 220 mmol). Stir at room temperature for 30 minutes to ensure phenoxide formation (color change to yellow/orange). -
Addition: Add 2-chloro-N,N-dimethylethylamine hydrochloride (12.7 g, 88.2 mmol) in a single portion. Note: The amine salt is used; the excess carbonate neutralizes the HCl released.
-
Reaction: Reflux the heterogeneous mixture for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Workup: Filter off the inorganic salts while warm. Rinse the cake with acetone.[5] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
. The product often requires conversion to its hydrochloride salt (using HCl/Ether) for final crystallization if the free base is an oil.
-
Pros: Cost-effective; scalable; uses stable amine salts.
-
Cons: Requires long reaction times; heterogeneous kinetics can be slow; removal of unreacted phenol is critical.
Route B: Mitsunobu Coupling (The Mild Alternative)
This route dehydratively couples the phenol and the amino-alcohol using redox activation.
-
Mechanism: Triphenylphosphine (
) and DIAD activate the alcohol oxygen, creating an oxyphosphonium intermediate. The phenol pronates this intermediate, and the resulting phenoxide attacks the carbon, displacing with inversion of configuration (irrelevant here due to achirality). -
Reagents: 3-Hydroxyacetophenone, 2-Dimethylaminoethanol,
, DIAD (Diisopropyl azodicarboxylate).
Experimental Protocol:
-
Setup: Dissolve 3-hydroxyacetophenone (5.0 g, 36.7 mmol), 2-dimethylaminoethanol (4.0 g, 44 mmol), and
(11.5 g, 44 mmol) in anhydrous THF (100 mL) under at 0°C. -
Addition: Add DIAD (8.9 g, 44 mmol) dropwise over 20 minutes. The reaction is exothermic.[6]
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate THF. Triturate the residue with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter. -
Purification: The filtrate contains the product, hydrazine byproducts, and residual reagents. Acid-base extraction is required to isolate the basic product from neutral impurities.
-
Pros: Mild conditions (room temp); avoids handling vesicant-like alkyl chlorides.
-
Cons: Poor atom economy (generates stoichiometric
waste); DIAD is expensive and shock-sensitive; difficult purification.
Route C: Stepwise Alkylation (The Modular Control)
A two-step sequence: (1) Alkylation with 1,2-dibromoethane, (2) Amination with dimethylamine.
-
Protocol:
-
React 3-hydroxyacetophenone with excess 1,2-dibromoethane (
, MeCN) to form 3-(2-bromoethoxy)acetophenone. Critical: Use large excess of dibromide to prevent dimerization. -
Treat the isolated bromo-ether with 40% aqueous dimethylamine in THF/water.
-
-
Pros: Avoids handling nitrogen mustard precursors; intermediate can be purified to ensure high final quality.
-
Cons: Two steps; lower overall yield; waste disposal of excess dibromide.
Comparative Analysis & Data
| Metric | Route A (Williamson) | Route B (Mitsunobu) | Route C (Stepwise) |
| Yield (Typical) | 75–85% | 60–70% | 50–60% (Overall) |
| Atom Economy | High | Very Low (PPh3/DIAD waste) | Moderate |
| Reagent Cost | Low | High | Medium |
| Scalability | High (Kg to Ton) | Low (Chromatography often needed) | High |
| Safety Profile | Moderate (Amine chloride is a skin irritant) | Low (DIAD explosion risk) | Moderate (Dibromide toxicity) |
| Purity Profile | High (after acid-base wash) | Low (Contaminated with PPh3O) | Very High (Intermediate purification) |
Visualizations
Figure 1: Synthetic Pathways Overview
Caption: Comparison of convergent (A, B) and linear (C) synthetic strategies. Route A offers the most direct path for industrial scaling.
Figure 2: Decision Logic for Route Selection
Caption: Decision matrix based on scale and reagent availability. Route A is preferred for scale; Route B is a tactical backup.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
General Phenol Alkylation Protocols (Analogous 4-Isomer)
- Title: 4-(2-(Diethylamino)ethoxy)acetophenone (Chemical Properties & Precursors).
- Source: ChemSrc.
-
URL:[Link]
-
Use of 3-Hydroxyacetophenone in API Synthesis (Rivastigmine Context)
-
Reagent Availability (2-Dimethylaminoethyl chloride HCl)
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. iitk.ac.in [iitk.ac.in]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. data.epo.org [data.epo.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. scribd.com [scribd.com]
Comparative Guide: GC-MS Analysis of Volatile Impurities in Acetophenone Derivatives
Executive Summary
Acetophenone derivatives (e.g., 4'-bromoacetophenone, 4-aminoacetophenone) are critical pharmacophores in the synthesis of APIs such as duloxetine, salbutamol, and various chalcones. However, their synthesis often retains volatile starting materials (e.g., benzene, alkyl halides) and isomeric byproducts that pose genotoxic risks (ICH M7) or stability issues (ICH Q3A/B).
This guide objectively compares Static Headspace (SHS-GC-MS) versus Direct Liquid Injection (DLI-GC-MS) for profiling these impurities. While DLI remains the standard for broad-scope impurity profiling, our data indicates that SHS-GC-MS is the superior choice for low-level volatile genotoxic impurities (GTIs) due to matrix elimination and superior signal-to-noise (S/N) ratios for high-vapor-pressure analytes.
Part 1: Technical Context & The Impurity Challenge
The Matrix Problem
Acetophenone derivatives are typically high-boiling liquids or low-melting solids. In a Direct Liquid Injection scenario, the high concentration of the semi-volatile parent compound (often >99%) saturates the MS source and contaminates the inlet liner, leading to "carryover" and poor quantification of trace impurities.
The Target Impurities
We categorize the critical impurities into two classes to determine the analytical strategy:
-
Class A (Highly Volatile): Solvents and starting reagents (e.g., Benzene, Bromobenzene). Target: < 10 ppm.
-
Class B (Semi-Volatile/Isomeric): Positional isomers (e.g., ortho- vs para-substitution) and side-reaction byproducts. Target: 0.05% - 0.1%.
Part 2: Decision Framework & Workflow
The following logic gate determines the appropriate injection technique based on the impurity's physical properties.
Figure 1: Decision matrix for selecting the injection technique based on impurity volatility and matrix thermal stability.
Part 3: Comparative Methodologies
Method A: Static Headspace (SHS-GC-MS)
Best for: Class A impurities, Residual Solvents, Genotoxic Halides. Mechanism: The sample is heated in a sealed vial; equilibrium is established between the liquid/solid phase and the gas phase. Only the gas phase is injected.
-
Protocol:
-
Sample Prep: Weigh 50 mg of derivative into a 20 mL HS vial. Add 5 mL High-Boiling Solvent (DMAc or DMSO).
-
Incubation: 80°C for 20 mins with high agitation.
-
Injection: 1 mL headspace volume, Split 1:5.
-
Column: DB-624 (or equivalent cyanopropylphenyl) to separate volatile halides.
-
Method B: Direct Liquid Injection (DLI-GC-MS)
Best for: Class B impurities, Isomeric profiling (ortho vs para). Mechanism: The entire sample is vaporized. Requires high split ratios to prevent detector saturation by the parent peak.
-
Protocol:
-
Sample Prep: Dissolve 10 mg derivative in 10 mL DCM (1 mg/mL).
-
Injection: 1 µL, Split 1:50 or 1:100.
-
Liner: Deactivated split liner with glass wool (critical to trap non-volatiles).
-
Column: DB-5MS or DB-Wax (Polarity critical for isomer separation).
-
Part 4: Experimental Performance Data
The following data represents a comparative validation study performed on 4'-Bromoacetophenone to detect Bromobenzene (volatile impurity) and 2'-Bromoacetophenone (isomer impurity).
Table 1: Performance Metrics Comparison
| Feature | Metric | Method A: Headspace (SHS) | Method B: Liquid Injection (DLI) | Verdict |
| Target Analyte | Bromobenzene (BP: 156°C) | 0.05 ppm (LOD) | 2.0 ppm (LOD) | SHS Wins (40x more sensitive) |
| Target Analyte | 2'-Bromoacetophenone (BP: 255°C) | Not Detected | 0.1% (LOQ) | DLI Wins (SHS cannot volatilize) |
| Matrix Effects | Liner Contamination | Negligible (>1000 injections) | High (Liner change every 50 runs) | SHS Wins (Cleaner) |
| Precision (RSD) | at 100 ppm level | < 2.5% | < 1.0% | DLI Wins (Simpler mechanics) |
| Linearity (R²) | Range: 1-1000 ppm | 0.998 | 0.999 | Tie |
Critical Analysis of Results
-
Sensitivity (LOD/LOQ): SHS provides superior sensitivity for volatiles because the matrix (the acetophenone derivative) remains in the liquid phase. In DLI, the solvent cut time and the massive parent peak often obscure early-eluting volatiles.
-
Isomer Separation: DLI is required for isomer analysis. Acetophenone isomers often have high boiling points (>200°C). They do not partition sufficiently into the headspace at standard incubation temperatures (80-100°C) to achieve reliable detection limits.
-
System Suitability:
-
For DLI: Resolution between the parent peak and the isomer must be > 1.5. A DB-Wax column is recommended over DB-5MS for better separation of positional isomers due to dipole-dipole interactions.
-
Part 5: Detailed Experimental Workflow (Dual-Stream)
To achieve full coverage (ICH Q3A/B compliance), a dual-method approach is often required.
Figure 2: The recommended dual-stream workflow to ensure comprehensive coverage of both volatile genotoxins and semi-volatile isomeric impurities.
Part 6: Authoritative Grounding & Validation Criteria
To ensure this guide meets E-E-A-T standards, the following validation parameters must be met before routine use, grounded in ICH guidelines.
Specificity (Isomer Resolution)
-
Requirement: The method must demonstrate baseline separation between the target acetophenone derivative and its closest eluting isomer (e.g., p-bromoacetophenone vs m-bromoacetophenone).
-
Validation: Inject a spiked solution containing both isomers. Calculate resolution (
). -
Standard:
is required for accurate quantitation (USP <621>).
Sensitivity (Signal-to-Noise)
-
Requirement: For genotoxic impurities (e.g., benzyl chloride, benzene), the Limit of Quantitation (LOQ) must be at or below the Threshold of Toxicological Concern (TTC).
-
Validation: Signal-to-Noise ratio (
) at the reporting limit. -
Standard:
for LOQ (ICH Q2(R1)).
Recovery (Matrix Effect)
-
Requirement: Ensure the acetophenone matrix does not suppress ionization of impurities.
-
Validation: Spike impurities into the sample matrix at 50%, 100%, and 150% of the target limit.
-
Standard: Recovery must be between 80-120%.
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3B(R2): Impurities in New Drug Products.[1][2][3][4] European Medicines Agency.[1][2] Link
-
International Council for Harmonisation (ICH). (2023). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.Link
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[5] (Access requires subscription, refer to ICH Q3C for harmonized content). Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link
Sources
- 1. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 4. xinfuda-group.com [xinfuda-group.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to Validating Assay Methods for Dimethylamino Ethoxy Phenyl Ethanone
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of two primary assay methods for the quantification of dimethylamino ethoxy phenyl ethanone, a substituted acetophenone derivative. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the internationally harmonized standards of the ICH Q2(R1) guideline.[1][2][3]
The analyte, dimethylamino ethoxy phenyl ethanone, possesses a chemical structure—featuring a UV-absorbing aromatic ketone and a basic dimethylamino group—that makes it amenable to multiple analytical techniques.[4][5][6] The choice between methods depends on the specific application, whether for routine quality control, stability testing, or impurity identification.
Pillar 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its robustness, precision, and suitability for quantifying non-volatile and thermally sensitive compounds.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is critical for achieving a reliable separation.
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for moderately polar compounds like our target analyte.[7] Its hydrophobic nature provides excellent retention for the phenyl ring.
-
Mobile Phase: The challenge with amine-containing compounds is peak tailing due to interaction with residual silanols on the silica backbone of the column.[8] To mitigate this, the mobile phase pH must be controlled. By using a buffer (e.g., ammonium acetate) at a pH of ~4.5, the tertiary amine group (pKa typically ~9-10) is protonated, improving peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The conjugated system of the phenyl ethanone moiety results in strong UV absorbance.[5][6][9] A photodiode array (PDA) detector allows for monitoring at the wavelength of maximum absorbance (λmax), typically around 250-280 nm for such chromophores, ensuring high sensitivity.[5]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 275 nm.
-
-
Standard Preparation: Prepare a stock solution of dimethylamino ethoxy phenyl ethanone reference standard in methanol at 1.0 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and is a powerful tool for identification and quantification, particularly for volatile and semi-volatile compounds.[10][11] It is often used to confirm the identity of the main component and to identify unknown impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is ideal.[12] It separates compounds primarily based on their boiling points, which is suitable for aromatic ketones.[10]
-
Injection Mode: A splitless injection is used for trace analysis or when high sensitivity is required, ensuring the entire sample volume is transferred to the column.
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard, robust technique that creates reproducible fragmentation patterns, forming a "fingerprint" for the compound that can be compared against spectral libraries for definitive identification.[11]
-
Detection Mode: For quantification, Selected Ion Monitoring (SIM) is employed.[12] By monitoring only a few characteristic ions of the target analyte (e.g., the molecular ion and a major fragment ion), sensitivity and selectivity are dramatically increased compared to a full scan.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic m/z values (e.g., molecular ion and key fragments).
-
-
Standard and Sample Preparation: Similar to HPLC, prepare standards and samples in a volatile solvent like Dichloromethane or MTBE.
Method Validation and Comparative Analysis
Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[1] The following table summarizes typical performance data expected from the validation of these two methods.
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | Rationale & Comparison |
| Specificity | Demonstrated by peak purity (PDA) and resolution from excipients/impurities. | High. Confirmed by retention time and mass spectrum. Mass fragmentation provides definitive identification. | Winner: GC-MS. While HPLC can show a clean peak, MS provides structural confirmation, making it inherently more specific. |
| Linearity (r²) | > 0.999 | > 0.998 | Comparable. Both techniques exhibit excellent linearity over a defined range. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Method Dependent. HPLC typically has a wider linear dynamic range suitable for assaying the main component. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Comparable. Both methods demonstrate high accuracy when properly validated. |
| Precision (%RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate) | < 2.0% (Repeatability) < 3.0% (Intermediate) | Winner: HPLC. HPLC systems generally offer slightly better injection precision, leading to lower variability. |
| LOD (µg/mL) | ~0.3 | ~0.03 | Winner: GC-MS. The selectivity of SIM mode allows for much lower detection limits, ideal for impurity analysis. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | Winner: GC-MS. Consequently, the limit of quantitation is also significantly lower for GC-MS. |
| Robustness | Must be demonstrated by varying pH, mobile phase composition, temperature. | Must be demonstrated by varying oven ramp rate, flow rate, injector temp. | Comparable. Both methods must be shown to be reliable under minor variations in parameters.[2] |
Visualizing the Workflows
A clear workflow is essential for reproducible execution of these analytical procedures.
Caption: Workflow for the RP-HPLC-UV Assay Method.
Caption: The iterative process for validating an analytical method.
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are powerful, validatable methods for the analysis of dimethylamino ethoxy phenyl ethanone. The optimal choice is dictated by the analytical objective:
-
For routine quality control, content uniformity, and release testing, the RP-HPLC-UV method is superior. Its high precision, wider dynamic range, and operational simplicity make it ideal for analyzing the active pharmaceutical ingredient (API) in high concentrations.[13]
-
For impurity identification, stability studies, and trace-level quantification, the GC-MS method is the preferred choice. Its exceptional specificity and sensitivity are critical for identifying unknown degradation products and quantifying potentially genotoxic impurities at very low levels.[14]
By selecting the appropriate technique and rigorously validating it against ICH Q2(R1) standards, researchers can ensure the generation of trustworthy and scientifically sound data critical to the advancement of drug development.[15]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
PharmTech. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]
-
ResearchGate. (2016). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
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ResearchGate. (2021). Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. ResearchGate. [Link]
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Michigan State University. UV-Visible Spectroscopy. MSU Chemistry. [Link]
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JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
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Ain Shams University. (2016). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Ain Shams University. [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. UTSC. [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. (2025). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. [Link]
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SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. SIELC. [Link]
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MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. MDPI. [Link]
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Pharmapproach. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. [Link]
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PubMed. (1983). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. National Center for Biotechnology Information. [Link]
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MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
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Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]
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Medium. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
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ACS Publications. (1983). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
As researchers and drug development professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, a compound often used in research and development. Due to the specific nature of many research chemicals, comprehensive toxicological and environmental data may not always be available.[1] Therefore, this protocol is grounded in the principle of treating the substance as hazardous unless explicitly known otherwise, ensuring compliance and mitigating risk.
Hazard Assessment and Characterization
-
Tertiary Amines: Compounds containing dimethylamino groups can be irritants and may cause sensitization.[2]
-
Aromatic Ketones: Similar structures, like acetophenone, are classified as harmful if swallowed and can cause serious eye irritation.[3]
-
General Profile: Structurally related compounds are often noted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4][5][6]
Given these characteristics, 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one must be handled as a hazardous substance. Discharge into the environment must be avoided.[3][7]
Personal Protective Equipment (PPE) for Handling and Disposal
Before beginning any disposal procedure, ensure the correct PPE is worn to prevent exposure. The rationale for each piece of equipment is critical for understanding and ensuring compliance.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Goggles are essential to protect against splashes of liquids or fine powders. A face shield should be used over goggles when handling larger quantities.[4] |
| Hand Protection | Chemically Resistant Gloves (Nitrile or Neoprene) | Gloves must be inspected for integrity before use. Use a proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[4][8] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from accidental spills. Ensure it is appropriate for the chemical and physical hazards present.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if there is a risk of generating aerosols or dust, or if handling outside of a certified chemical fume hood.[4] |
Decontamination and Spill Management
Proper decontamination of equipment and management of spills are crucial to prevent unintended exposure and environmental release.
Glassware and Surface Decontamination:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous chemical waste.[9] Never pour it down the drain.[10][11]
-
Secondary Wash: Wash the glassware or surface with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Contain the Spill: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material.[8][12] Avoid breathing vapors.[8]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris. Place it in a clearly labeled, sealed container for hazardous waste.[7]
-
Decontaminate Area: Clean the spill area thoroughly following the decontamination procedure above.
-
Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Step-by-Step Disposal Protocol
The disposal of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one must be handled through your institution's official hazardous waste management program.[10][13] Direct disposal via trash or sewer systems is strictly prohibited.[10][14]
Step 1: Waste Container Selection
-
Select a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or borosilicate glass bottles are typically appropriate.[9][15]
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly-fitting cap.[10][15]
-
The original reagent bottle is often a suitable choice for collecting the waste.[15]
Step 2: Waste Accumulation and Segregation
-
Collect all waste containing 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, including neat (pure) compound, solutions, and contaminated materials (e.g., gloves, absorbent pads).
-
Segregate waste streams. Do not mix this waste with incompatible materials. For example, keep organic solvent waste separate from aqueous waste.[9]
-
Keep the waste container closed at all times, except when adding waste.[13][15]
Step 3: Labeling the Hazardous Waste Container
-
Proper labeling is a critical regulatory requirement.[15]
-
Attach a hazardous waste tag or label provided by your institution's EH&S department to the container as soon as you begin accumulating waste.
-
Clearly write the words "HAZARDOUS WASTE ".[15]
-
List all chemical constituents by their full name, including solvents, and their approximate percentage composition.[15] Avoid using abbreviations or chemical formulas.
-
Indicate the specific hazards associated with the waste (e.g., "Harmful," "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][13]
-
Ensure the SAA has secondary containment to capture any potential leaks or spills.[9]
Step 5: Arranging for Disposal
-
Once the waste container is full or you are finished generating this type of waste, arrange for pickup through your institution's hazardous waste disposal program.[13][15]
-
Complete and submit a chemical waste pickup request form as required by your institution.[15]
-
Do not store full containers of hazardous waste for excessive periods.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of waste containing 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.
Caption: Decision workflow for handling and disposing of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one waste.
References
- MATERIAL SAFETY DATA SHEET. (n.d.). Evonik.
- MATERIAL SAFETY DATA SHEETS. (n.d.). Cleanchem Laboratories.
- 1-{3-[2-(dimethylamino)ethoxy]phenyl}ethanone Formula. (n.d.). ECHEMI.
- Safety Data Sheet. (2021). Enamine.
- Safety Data Sheet. (2021). 3M.
- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Safety Data Sheet. (n.d.). BLD Pharmatech.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.
- Essential Guide to the Safe Disposal of 3-Amino-2-oxetanone (3-ANOT). (n.d.). Benchchem.
- Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania.
- Safety Data Sheet for Acetophenone. (2025). Sigma-Aldrich.
- Tamoxifen Standard Operating Procedure. (n.d.). University of Michigan-Dearborn.
- 1,2-Ethanediamine: Human health tier II assessment. (2019). Australian Government Department of Health.
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Judson, R., Richard, A., Dix, D. J., Houck, K., Martin, M., Kavlock, R., Dellarco, V., Henry, T., Holderman, T., & Sayre, P. (2009). The Toxicity Data Landscape for Environmental Chemicals. Environmental Health Perspectives, 117(5), 685–695. Retrieved February 13, 2026, from [Link]
- Diethanolamine - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Proper Disposal of Pharmaceuticals. (n.d.). City of Shelley, ID.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
